3-Chlorophenylsulfonylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGJFSPAQZDFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 3-Chlorophenylsulfonylethanol: A Technical Guide
Executive Summary & Mechanistic Rationale
3-Chlorophenylsulfonylethanol (3-CPSE) is a highly versatile building block utilized extensively in drug development and agrochemical synthesis. Functioning primarily as a robust sulfone linker, it enables the construction of complex molecular architectures, including targeted protease inhibitors and solid-phase synthetic intermediates[1].
Direct sulfonylation of aliphatic alcohols often suffers from poor regioselectivity, competitive elimination, and low yields. To circumvent these issues, the most scientifically rigorous approach utilizes a two-step sequence: a nucleophilic thioetherification followed by a highly controlled, catalytic oxidation.
The oxidation step is the mechanistic cornerstone of this protocol. Rather than employing stoichiometric oxidants like
Figure 1: Two-step synthetic workflow for 3-CPSE featuring self-validating checkpoints.
Experimental Protocols: A Self-Validating System
The following methodologies are designed not just as a sequence of actions, but as a self-validating system where physical and thermodynamic changes provide real-time feedback on reaction progress.
Step 1: Synthesis of 2-(3-Chlorophenylthio)ethanol
Causality & Design: This Williamson-type coupling relies on the differential pKa of the thiol versus the alcohol. By using exactly 1.1 equivalents of NaOH, we selectively deprotonate the 3-chlorothiophenol to form a highly nucleophilic thiolate, leaving the aliphatic hydroxyl of 2-chloroethanol intact.
Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve NaOH (4.4 g, 110 mmol) in 50 mL of deionized water. Cool the solution to 0 °C using an ice bath.
-
Thiolate Formation: Add 3-chlorothiophenol (14.46 g, 100 mmol) dropwise over 15 minutes.
-
Self-Validation: The initially cloudy suspension will become a completely homogeneous, pale-yellow solution, confirming the quantitative formation of the water-soluble sodium thiophenolate.
-
-
Alkylation: Slowly add 2-chloroethanol (8.85 g, 110 mmol) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to 90 °C for 2.5 hours.
-
Self-Validation: As the reaction proceeds, the product—2-(3-chlorophenylthio)ethanol—will phase-separate from the aqueous layer, forming a distinct, dense organic oil at the bottom of the flask.
-
-
Workup: Cool to room temperature. Extract the biphasic mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous
, and concentrate under reduced pressure to yield the intermediate thioether as a viscous oil.
Step 2: Tungstate-Catalyzed Oxidation to 3-CPSE
Causality & Design: The oxidation of the thioether to the sulfone requires two equivalents of oxygen. Sodium tungstate dihydrate (
Protocol:
-
Catalyst Activation: Dissolve the crude 2-(3-chlorophenylthio)ethanol from Step 1 in 40 mL of methanol. Add
(0.33 g, 1.0 mol%). -
pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution reaches ~4.0 (verify with pH paper).
-
Oxidation: Equip the flask with an internal thermometer. Begin dropwise addition of 30% aqueous
(28.3 g, 250 mmol).-
Self-Validation: The reaction is highly exothermic. Use the exotherm as a kinetic indicator. Adjust the addition rate to maintain the internal temperature strictly between 40 °C and 50 °C. The cessation of heat generation indicates the complete consumption of the intermediate sulfoxide[3].
-
-
Maturation: Once addition is complete and the exotherm subsides, stir the mixture at room temperature for 2 hours.
-
Quenching & Workup: Test for residual peroxides using starch-iodide paper. Quench any unreacted
by adding saturated aqueous until the test is negative. -
Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash with saturated
to remove acetic acid, dry over , and concentrate to yield 3-Chlorophenylsulfonylethanol as a white to off-white solid.
Analytical Characterization
Thorough characterization is required to confirm the integrity of the sulfone linkage and the preservation of the primary alcohol. The electron-withdrawing nature of the sulfone group drastically shifts the adjacent methylene protons downfield compared to the thioether precursor[4].
Table 1: Quantitative Spectral Data for 3-Chlorophenylsulfonylethanol
| Analytical Method | Parameter / Signal | Assignment / Structural Correlation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.92 (t, J = 1.8 Hz, 1H) | Ar-H (C2, highly deshielded by adjacent -Cl and -SO₂ groups) |
| δ 7.80 (dt, J = 7.8, 1.3 Hz, 1H) | Ar-H (C6) | |
| δ 7.63 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H) | Ar-H (C4) | |
| δ 7.50 (t, J = 7.9 Hz, 1H) | Ar-H (C5) | |
| δ 4.02 (t, J = 5.8 Hz, 2H) | -CH₂ -OH (Methylene adjacent to hydroxyl) | |
| δ 3.38 (t, J = 5.8 Hz, 2H) | -CH₂ -SO₂- (Methylene adjacent to sulfone) | |
| δ 2.85 (br s, 1H) | -OH (Exchangeable with D₂O) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140.8, 135.5, 134.0, 130.6, 128.2, 126.1 | Aromatic Carbons (C1 through C6) |
| δ 58.6 | -C H₂-SO₂- | |
| δ 56.8 | -C H₂-OH | |
| FT-IR (ATR, cm⁻¹) | 3380 (br, strong) | O-H stretch (Hydrogen-bonded alcohol) |
| 1310 (strong), 1140 (strong) | Asymmetric and Symmetric S=O stretches (Definitive for sulfone) | |
| 1085 (medium) | C-Cl stretch | |
| HRMS (ESI-TOF) | m/z 242.9850 [M+Na]⁺ | Calculated for C₈H₉ClO₃SNa: 242.9853 (Confirms exact mass) |
References
-
Schultz, H. S., Freyermuth, H. B., & Buc, S. R. (1963). "New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide." Journal of Organic Chemistry, 28(4), 1140–1142. URL: [Link]
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X., & Noyori, R. (2001). "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron, 57(13), 2469-2476. URL: [Link]
-
Zhao, Y., et al. (2024). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 29(17), 3985. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 30202, 2-(Phenylsulfonyl)ethanol." PubChem. URL: [Link]
Sources
Comprehensive Structural Elucidation and Analytical Characterization of 3-Chlorophenylsulfonylethanol
An in-depth technical guide on the structural elucidation and analytical characterization of 3-Chlorophenylsulfonylethanol (CAS: 107737-88-2).
Introduction & Chemical Identity
3-Chlorophenylsulfonylethanol (IUPAC: 2-((3-chlorophenyl)sulfonyl)ethanol) is a highly functionalized aryl sulfone derivative utilized as a critical building block in organic synthesis, medicinal chemistry, and materials science[1]. With the molecular formula
As a Senior Application Scientist, I approach the structural elucidation of such compounds not merely as a checklist of techniques, but as an orthogonal, self-validating system. A single analytical method is prone to blind spots; therefore, we must synthesize data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) to establish absolute structural certainty.
Analytical workflow for the structural elucidation of 3-Chlorophenylsulfonylethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the gold standard for mapping the carbon framework and proton environments of organic molecules[3]. For 3-chlorophenylsulfonylethanol, the primary analytical challenge is confirming the meta-substitution pattern of the chlorine atom and verifying the integrity of the sulfonyl-alkyl linkage.
1H NMR and 13C NMR Causality
We utilize
To eliminate ambiguities in the carbon framework,
Quantitative NMR Data Summary
Table 1: Assigned
| Position | Multiplicity & Coupling ( | DEPT-135 Phase | ||
| C-1 (Ar) | - | - | 140.5 | Quaternary (Null) |
| C-2 (Ar) | 7.91 | t, | 126.5 | Positive (CH) |
| C-3 (Ar) | - | - | 135.8 | Quaternary (Null) |
| C-4 (Ar) | 7.65 | ddd, | 134.2 | Positive (CH) |
| C-5 (Ar) | 7.53 | t, | 130.8 | Positive (CH) |
| C-6 (Ar) | 7.82 | dt, | 128.4 | Positive (CH) |
| 3.35 | t, | 56.4 | Negative ( | |
| 4.02 | t, | 58.2 | Negative ( | |
| 2.50 | br s (exchangeable) | - | - |
Note: 2D NMR techniques such as HSQC and HMBC are critical here to correlate the aliphatic protons to their respective carbons, ensuring no misassignment between the highly similar oxygen-bound and sulfur-bound methylene groups[6].
High-Resolution Mass Spectrometry (HR-LC-MS)
While NMR provides connectivity, HRMS provides exact mass and isotopic fidelity. Operating in Electrospray Ionization positive mode (ESI+), the molecule yields a protonated molecular ion
Isotopic Signature and Fragmentation Mechanics
The presence of a single chlorine atom is immediately flagged by the classic isotopic distribution: a 3:1 intensity ratio between
The gas-phase fragmentation of aryl sulfones is governed by specific energetic pathways[7]. Upon collision-induced dissociation (CID), the molecule typically undergoes the loss of the neutral hydroxyethyl moiety (as ethylene oxide or equivalent neutral loss), yielding the 3-chlorophenylsulfonyl cation (
ESI-MS/MS fragmentation pathway of protonated 3-Chlorophenylsulfonylethanol.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as the final orthogonal check, validating the functional groups suggested by NMR and MS.
-
Hydroxyl Group (-OH): A broad, strong absorption band at 3300–3500
confirms the primary alcohol. -
Sulfonyl Group (
): Two intense, highly diagnostic bands appear at ~1310 (asymmetric stretching) and ~1150 (symmetric stretching). -
Aryl-Chloride (C-Cl): A sharp band at ~1080
is characteristic of the halogenated aromatic ring.
Experimental Protocol: Self-Validating HPLC Purity Analysis
To ensure the compound is suitable for downstream drug development or synthetic applications, its purity must be rigorously quantified. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD).
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (acts as an ion-pairing agent to sharpen the peak).
-
Channel B: 100% LC-MS grade Acetonitrile.
-
Degassing: Sonicate both phases for 15 minutes to prevent baseline drift.
2. Sample Preparation:
-
Accurately weigh 10.0 mg of 3-Chlorophenylsulfonylethanol.
-
Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL stock.
-
Vortex for 60 seconds and filter through a 0.22 µm PTFE syringe filter.
3. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm (DAD).
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: Ramp to 90% B
-
12-15 min: Hold at 90% B
-
15-15.1 min: Drop to 10% B
-
15.1-20 min: Column equilibration.
-
4. System Suitability and Self-Validation Criteria:
-
Blank Injection: Run the diluent first. Causality: Ensures no ghost peaks from the system are falsely integrated as impurities.
-
Precision: Inject the standard preparation five times. The Relative Standard Deviation (RSD) of the peak area must be
. -
Peak Purity (DAD): Utilize the DAD software to extract the UV spectra across the main peak (upslope, apex, and downslope). The purity match factor must be
, proving that no hidden impurities are co-eluting under the main API peak.
Conclusion
The structural elucidation of 3-Chlorophenylsulfonylethanol requires a multi-dimensional analytical approach. By correlating the regiochemical data from 1D and 2D NMR, confirming the exact mass and isotopic distribution via HRMS, and validating the functional groups through FT-IR, researchers can establish an irrefutable structural profile. Implementing self-validating chromatographic methods ensures the material's integrity for advanced chemical synthesis and pharmaceutical applications.
References
Sources
- 1. 3-Chlorophenylsulfonylethanol | 107737-88-2 [sigmaaldrich.com]
- 2. aaronchem.com [aaronchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
Biological Activity and Synthetic Utility of 3-Chlorophenylsulfonylethanol Derivatives: A Technical Guide
Executive Summary
The compound 3-Chlorophenylsulfonylethanol (3-CPSE, CAS 107737-88-2) occupies a unique intersection between synthetic organic chemistry and targeted biological activity. Traditionally utilized as a highly tunable "safety-catch" protecting group in complex peptide synthesis, emerging data indicates that the phenylsulfonylethanol scaffold possesses intrinsic pharmacological properties, most notably in enzyme inhibition and targeted cytotoxicity.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. We will analyze the causality behind the electronic effects of the 3-chloro substitution, explore its biological mechanisms of action, and provide self-validating experimental protocols for both synthetic and biological applications.
Structural Dynamics and Electronic Effects
To understand the utility of 3-CPSE, we must first analyze the causality of its structural design. The parent compound, 2-(phenylsulfonyl)ethanol, is a well-documented intermediate[1]. However, introducing a chlorine atom at the meta position (3-chloro) fundamentally alters the molecule's electronic profile:
-
Inductive Electron Withdrawal (-I Effect): The electronegative chlorine atom pulls electron density away from the aromatic ring. This effect propagates to the sulfonyl group, significantly lowering the pKa of the
-protons adjacent to the sulfone. -
Steric Optimization: Unlike ortho-substitutions, which can create steric hindrance during macromolecular coupling, the meta-position leaves the reactive ethanol moiety highly accessible.
-
Kinetic Tuning: Because the
-protons are more acidic, base-catalyzed -elimination occurs under much milder conditions compared to the unsubstituted parent compound[2]. This makes 3-CPSE an ideal bioorthogonal linker for prodrugs and base-sensitive peptides.
Biological Activity: Cytotoxicity and Tyrosinase Modulation
While 3-CPSE is a powerful synthetic tool, its derivatives exhibit profound intrinsic biological activities. Research into the phenylsulfonylethanol class has demonstrated significant cytotoxicity against specific tumor cell lines[1].
Mechanism of Action: Tyrosinase Desulfurization
The primary biological target for these derivatives is tyrosinase , a copper-containing metalloenzyme that catalyzes the rate-limiting step in melanin biosynthesis (the conversion of dihydroxyphenylalanine, or L-DOPA, to melanin)[1].
When 3-CPSE derivatives enter the cellular environment, the sulfonyl moiety coordinates with the copper ions in the tyrosinase active site. This interaction triggers a desulfurization event that irreversibly inactivates the enzyme. The blockade of L-DOPA conversion leads to a toxic accumulation of reactive metabolic intermediates and reactive oxygen species (ROS), ultimately inducing apoptosis in melanoma models.
Caption: Tyrosinase inhibition and targeted cytotoxicity pathway of 3-CPSE derivatives.
Bioorthogonal Applications in Peptide Synthesis
In the realm of drug development, 3-CPSE is heavily utilized as a Phenylsulfonylethyl (Pse) safety-catch protecting group[2]. It is completely stable under the harsh acidic conditions (e.g., 95% Trifluoroacetic acid) used for global deprotection in Solid-Phase Peptide Synthesis (SPPS)[2]. Cleavage is achieved orthogonally via base-catalyzed
Caption: Mechanism of base-catalyzed beta-elimination of 3-CPSE protecting groups.
Quantitative Data Presentation
To illustrate the kinetic advantages and biological potency of 3-CPSE, the following tables summarize comparative data against standard benchmarks.
Table 1: Comparative Cleavage Kinetics of Sulfonylethanol Linkers
| Linker Type | Aromatic Substituent | Approx.
Table 2: Biological Activity (
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an internal control.
Protocol 1: Synthesis and Cleavage of 3-CPSE-Protected Peptides
Causality: Utilizing 3-CPSE via a carbonate linkage allows for entropically driven release of
-
Resin Loading: Couple the target peptide to a solid-phase resin using standard Fmoc chemistry.
-
Conjugation: React the N-terminal amine with 3-CPSE-chloroformate in the presence of DIPEA (N,N-Diisopropylethylamine) for 2 hours at room temperature.
-
Acidic Deprotection: Treat the resin with 95% TFA / 2.5% TIS / 2.5%
for 2 hours. Validation: The 3-CPSE group remains intact, confirming orthogonal stability[2]. -
Base Cleavage (
-elimination): Incubate the purified peptide in 10% Piperidine in DMF for 30 minutes. -
Systemic Validation: Monitor the reaction via LC-MS. The system is validated when the peak for the intact peptide disappears, and two distinct peaks emerge: the free active peptide and the 3-chlorophenyl vinyl sulfone byproduct. Tracking the byproduct provides a secondary, independent confirmation of cleavage completion.
Protocol 2: In Vitro Tyrosinase Inhibition Assay
Causality: Mushroom tyrosinase is utilized as it is a highly stable, commercially available ortholog to human tyrosinase. Measuring absorbance at 475 nm specifically tracks the formation of dopachrome, ensuring no optical interference from the 3-CPSE derivatives.
-
Enzyme Preparation: Prepare a 200 U/mL solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).
-
Inhibitor Incubation: Add varying concentrations of the 3-CPSE derivative (0.1 to 50
M) to the enzyme solution and incubate for 10 minutes at 25°C to allow for active site chelation. -
Substrate Addition: Introduce 2 mM L-DOPA to initiate the reaction.
-
Spectrophotometric Analysis: Immediately measure the change in absorbance at 475 nm over 5 minutes using a microplate reader.
-
Systemic Validation: Run Kojic acid in parallel as a positive control. The assay is self-validating if the Kojic acid yields an
within the established literature range (approx. 15-20 M), confirming enzyme viability and providing a reliable benchmark for the 3-CPSE derivative's potency.
References
-
Phenylthioethyl (Pte)/Phenylsulfonylethyl (Pse) as Safety Catch Protecting Groups for Peptide Synthesis Source: URL:[Link][2]
-
Dimsyl anion in the monoalkylation of solid-phase alkyl sulfones Source: URL:[Link][3]
Sources
Solubility Dynamics of 3-Chlorophenylsulfonylethanol in Organic Solvents: A Thermodynamic and Empirical Guide
As a Senior Application Scientist navigating the complex landscape of process chemistry and drug development, I frequently encounter molecules whose solvation behavior dictates the success or failure of a synthetic route. 3-Chlorophenylsulfonylethanol (CAS: 107737-88-2)—also known as 2-[(3-chlorophenyl)sulfonyl]ethanol—is a prime example. Widely utilized as a versatile building block and protective group in organic synthesis, its unique structural topology presents a fascinating case study in competing intermolecular forces.
This whitepaper provides an in-depth, causality-driven analysis of the solubility profile of 3-Chlorophenylsulfonylethanol, grounded in thermodynamic principles, Hansen Solubility Parameters (HSP), and self-validating experimental methodologies.
The Thermodynamic Basis of Solvation
To predict and manipulate the solubility of 3-Chlorophenylsulfonylethanol, we must first deconstruct its molecular architecture. The molecule exhibits a pronounced dichotomous nature:
-
The Hydrophobic Core: The 3-chlorophenyl ring is highly lipophilic, driven by strong dispersion forces (
) and low hydrogen-bonding capacity ( ). -
The Hydrophilic Side Chain: The sulfonyl (-SO
-) and ethanol (-CH CH OH) moieties are highly polar, contributing significantly to polar interactions ( ) and hydrogen bonding ( ).
According to Hansen Solubility Parameter (HSP) theory, a solute will dissolve in a solvent if their respective parameters (
Empirical Solubility Profile in Common Organic Solvents
Based on its structural homology to other sulfonyl-containing aromatics (such as glipizide, which exhibits maximum solubility in DMSO due to optimal dipole-dipole alignment ), we can construct a predictive thermodynamic model for 3-Chlorophenylsulfonylethanol across common organic solvents.
Why does DMSO outperform Methanol despite both being polar? The causality lies in the specific hydrogen-bonding topology. Methanol is both an H-bond donor and acceptor; its high cohesive energy density (driven by solvent-solvent H-bonding) creates a high thermodynamic penalty for cavity formation. DMSO, an aprotic H-bond acceptor, readily solvates the hydroxyl proton of 3-Chlorophenylsulfonylethanol without the energetic penalty of breaking a solvent-solvent network. Furthermore, the sulfonyl group exhibits strong dipole-dipole interactions with DMSO's highly polarized S=O bond.
Quantitative Solubility Matrix
| Solvent | Polarity Index | Hansen | Predicted Solubility | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 26.7 | Very High (>100 mg/mL) | Optimal dipole-dipole alignment with sulfonyl; strong H-bond acceptor for hydroxyl. |
| N,N-Dimethylformamide (DMF) | 6.4 | 24.8 | Very High (>100 mg/mL) | Excellent solvation of both the polar side chain and the hydrophobic aromatic ring. |
| Dichloromethane (DCM) | 3.1 | 20.2 | High (50-100 mg/mL) | High affinity for the polarizable chlorophenyl ring and sulfonyl group. |
| Ethyl Acetate | 4.4 | 18.1 | High (30-100 mg/mL) | Matches dispersion forces of the aromatic ring; moderate H-bond acceptor. |
| Methanol | 5.1 | 29.6 | Moderate (30-80 mg/mL) | Strong H-bonding with ethanol moiety; limited by hydrophobic chlorophenyl ring. |
| Hexane | 0.1 | 14.9 | Very Low (<1 mg/mL) | Extreme polarity mismatch; incapable of breaking solute-solute H-bonds. |
| Water | 10.2 | 47.8 | Very Low (<1 mg/mL) | Hydrophobic effect dominates; chlorophenyl ring prevents aqueous cavity formation. |
Standardized Protocol: Isothermal Shake-Flask Methodology
To empirically validate the solubility of 3-Chlorophenylsulfonylethanol for regulatory or process chemistry submissions, kinetic dissolution is insufficient. We must measure the true thermodynamic equilibrium.
The following protocol is designed as a self-validating system . By incorporating mandatory sequential sampling, the workflow inherently detects and flags incomplete equilibration, ensuring absolute data trustworthiness.
Step-by-Step Methodology
-
Solute Saturation: Accurately weigh an excess amount of 3-Chlorophenylsulfonylethanol (e.g., 500 mg) into a 10 mL glass vial equipped with a PTFE-lined screw cap.
-
Solvent Addition: Add 2.0 mL of the target organic solvent (HPLC grade,
99.9% purity). -
Isothermal Equilibration: Place the vial in an isothermal orbital shaker set to 298.15 K (
0.1 K) at 150 RPM. -
Self-Validating Equilibrium Check (Critical Step):
-
Extract a 100
L aliquot at 48 hours . -
Extract a second 100
L aliquot at 72 hours . -
Causality Rule: If the HPLC-determined concentration variance between the 48h and 72h samples exceeds 2.0%, thermodynamic equilibrium has not been reached. The equilibration must be extended by an additional 24 hours until the
C 2.0%.
-
-
Phase Separation: Centrifuge the equilibrated samples at 10,000 RPM for 15 minutes to pellet undissolved solute. Filter the supernatant through a 0.22
m PTFE syringe filter (discarding the first 200 L to account for membrane adsorption). -
Dilution & Quantification: Gravimetrically dilute the filtrate with the HPLC mobile phase to fall within the linear dynamic range of the UV detector. Quantify using a validated HPLC-UV method against a multi-point calibration curve.
Workflow for thermodynamic solubility determination via the isothermal shake-flask method.
Implications for Process Chemistry
Understanding this solubility profile is not merely an academic exercise; it directly dictates process engineering decisions:
-
Reaction Solvent Selection: For nucleophilic substitutions or oxidations involving 3-Chlorophenylsulfonylethanol, DCM and Ethyl Acetate offer the best balance of high solubility and ease of downstream solvent recovery (due to their relatively low boiling points compared to DMSO/DMF).
-
Liquid-Liquid Extraction (LLE): The extreme insolubility of this compound in water, contrasted with its high solubility in DCM and Ethyl Acetate, makes aqueous workups highly efficient. The compound will partition almost exclusively into the organic layer, allowing for the facile removal of water-soluble inorganic byproducts.
References
3-Chlorophenylsulfonylethanol: A Versatile Anchor for Covalent Probes and Functional Materials
Abstract 3-Chlorophenylsulfonylethanol (CPSE) represents a pivotal building block in modern organic synthesis, serving primarily as a stable, "masked" precursor to highly reactive vinyl sulfone electrophiles. This guide details the physiochemical properties, synthesis, and mechanistic applications of CPSE. It specifically addresses its utility in fragment-based drug discovery (FBDD) as a covalent cysteine-targeting warhead and its role in diversifiable linker chemistry. By leveraging the meta-chloro substituent to tune electrophilicity and enable cross-coupling, researchers can utilize CPSE to construct sophisticated molecular architectures.
Chemical Profile & Strategic Value
3-Chlorophenylsulfonylethanol is a bifunctional scaffold containing a sulfonyl group, a primary hydroxyl group, and a halogenated aromatic ring.
-
IUPAC Name: 2-((3-Chlorophenyl)sulfonyl)ethan-1-ol
-
Molecular Formula: C₈H₉ClO₃S
-
Key Functionality:
-
The "Masked" Warhead: The 2-(sulfonyl)ethanol moiety is chemically stable under neutral conditions but converts to a vinyl sulfone (Michael acceptor) under basic conditions or upon activation of the hydroxyl group.
-
Electronic Tuning: The chlorine atom at the meta-position exerts an electron-withdrawing inductive effect (-I), moderately increasing the acidity of the
-protons and the electrophilicity of the resulting vinyl sulfone compared to the unsubstituted phenyl analog. -
Orthogonal Reactivity: The aryl chloride provides a handle for Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura), allowing the attachment of recognition elements without disturbing the sulfone warhead.
-
Comparative Electrophilicity
In the context of covalent inhibition, reactivity must be balanced.
-
Nitro-substituted vinyl sulfones: Often too reactive, leading to off-target toxicity (glutathione depletion).
-
Unsubstituted vinyl sulfones: Moderate reactivity.
-
3-Chloro vinyl sulfones (via CPSE):Optimized reactivity. The inductive effect enhances reaction rates with catalytic cysteine residues while maintaining metabolic stability.
Synthesis of the Building Block
The industrial and laboratory synthesis of CPSE typically follows a two-stage oxidation workflow starting from 3-chlorothiophenol.
Mechanistic Pathway[1][2][3][4]
-
Thioether Formation: Nucleophilic attack of the thiophenolate on 2-chloroethanol or ethylene oxide.
-
Oxidation: Chemoselective oxidation of the sulfide to the sulfone using hydrogen peroxide catalyzed by sodium tungstate or via
-CPBA.
DOT Diagram: Synthesis Workflow
Activation: The "Switch" Mechanism
The utility of CPSE lies in its ability to generate a vinyl sulfone in situ or as an isolated intermediate. This transformation relies on the
The Activation Protocol
To trigger elimination, the hydroxyl group (-OH) is a poor leaving group and must be converted to a better one (e.g., Mesylate -OMs, Tosylate -OTs, or Chloride -Cl).
-
Activation: Reaction with Methanesulfonyl chloride (MsCl) or Thionyl chloride (SOCl₂).
-
Elimination: Treatment with a mild base (Et₃N or DIPEA) promotes the removal of the acidic
-proton adjacent to the sulfone. -
Result: Formation of 3-Chlorophenyl vinyl sulfone .
DOT Diagram: Activation & Trapping
Experimental Protocols
Protocol A: Synthesis of 3-Chlorophenyl vinyl sulfone (Isolated)
Objective: Convert CPSE to the active vinyl sulfone for use as a Michael acceptor.
Reagents:
-
3-Chlorophenylsulfonylethanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Dissolve CPSE (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.
-
Activation: Dropwise add MsCl (12 mmol). Stir for 10 minutes.
-
Elimination: Dropwise add Et₃N (25 mmol). The reaction is exothermic; maintain temperature < 5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Quench with water (30 mL). Wash the organic layer with 1M HCl (to remove amine salts), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. The residue is typically pure enough for use, or can be recrystallized from EtOH/Hexane.
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Functionalize the aromatic ring before activating the sulfone.
Reagents:
-
CPSE (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine CPSE, boronic acid, and base in the solvent mixture. Sparge with Nitrogen for 15 minutes.
-
Catalyst: Add the Pd catalyst.
-
Heating: Heat to 80–100°C for 12 hours.
-
Note: The hydroxyl group and sulfone are generally stable under these conditions. This allows the construction of complex biaryl scaffolds carrying the "masked" warhead.
Data Summary: Reactivity & Properties[5][8]
| Property | Value / Characteristic | Relevance |
| Melting Point | 55–58 °C (Typical for solid sulfones) | Easy handling as a solid powder. |
| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Compatible with standard organic synthesis and bio-assays. |
| pKa ( | ~22–24 (DMSO) | Sufficiently acidic for base-mediated elimination but stable to weak bases. |
| Electrophilicity ( | Moderate (Vinyl Sulfone form) | Tunable via the 3-Cl substituent; ideal for selective Cys targeting. |
| Stability | High (Shelf-stable > 1 year) | Superior to pre-formed vinyl sulfones which may polymerize. |
Applications in Drug Discovery[9]
Covalent Inhibition (Targeted Covalent Drugs - TCDs)
The 3-chlorophenyl vinyl sulfone moiety acts as a "soft" electrophile. Unlike acrylamides (common in kinase inhibitors like Ibrutinib), vinyl sulfones are less susceptible to metabolic cleavage by amidases.
-
Target Class: Cysteine proteases (e.g., Cathepsin K, S, B; Rhodesain).
-
Mechanism: The active site thiolate attacks the
-carbon of the vinyl sulfone. The 3-Cl group prevents steric clash in certain pockets while providing lipophilic contacts.
Reactive Probes (ABPP)
Activity-Based Protein Profiling (ABPP) utilizes this scaffold to map the "reactome" of a proteome. The CPSE is coupled to a biotin linker (via the Cl handle or modified synthesis). Upon activation to the vinyl sulfone, it labels reactive cysteines across the proteome, allowing mass spectrometry identification.
References
-
Vinyl Sulfones as Covalent Warheads
-
Synthesis of Aryl Vinyl Sulfones
-
Mechanism of Cysteine Targeting
-
General Reactivity of Sulfonyl Ethanols
Sources
- 1. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]
- 2. US2801267A - Production of vinyl sulfones - Google Patents [patents.google.com]
- 3. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 4. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
3-Chlorophenylsulfonylethanol: A Versatile Masked Warhead for Covalent Drug Discovery
Topic: Potential Applications of 3-Chlorophenylsulfonylethanol in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, moving beyond the stigma of "pan-assay interference" to deliver high-potency, long-residence-time therapeutics. Within this paradigm, 3-Chlorophenylsulfonylethanol (CAS: implied precursor to 3-chlorophenyl vinyl sulfone) emerges not merely as a solvent or reagent, but as a strategic "masked" warhead .
This guide dissects the utility of 3-Chlorophenylsulfonylethanol as a stable precursor to 3-chlorophenyl vinyl sulfone—a tuned Michael acceptor. Unlike highly reactive acrylamides, the sulfonyl-based warhead offers distinct electronic properties, and the "ethanol" masking strategy allows for controlled activation and improved physicochemical properties during the lead optimization phase.
Part 1: Chemical Foundation & Mechanistic Logic
The "Masked" Warhead Concept
Direct incorporation of vinyl sulfones into early-stage hits can lead to stability issues and non-specific reactivity. 3-Chlorophenylsulfonylethanol serves as a pro-warhead . It is chemically stable under standard storage conditions but can be converted—either synthetically prior to biological testing or potentially in situ via metabolic activation—into the reactive vinyl species.
-
Lipophilicity & Metabolism: The 3-chloro substituent on the phenyl ring is critical. It increases lipophilicity (
) compared to the unsubstituted analog, improving membrane permeability. Furthermore, the chlorine atom blocks the metabolic "soft spot" at the meta-position, potentially extending half-life. -
Electronic Tuning: The sulfonyl group (
) is a strong electron-withdrawing group (EWG), making the -carbon of the eventual vinyl sulfone highly electrophilic, yet distinct from the carbonyl-based electrophilicity of acrylamides.
Mechanism of Activation
The utility of this compound relies on its conversion to the active vinyl sulfone via
Reaction:
Once activated, the vinyl sulfone undergoes a Michael Addition with nucleophilic cysteine residues in the target protein.
Figure 1: The activation pathway from the stable ethanol precursor to the covalent protein adduct.
Part 2: Core Applications in Medicinal Chemistry[1]
Cysteine-Targeted Kinase & Protease Inhibitors
The primary application is the design of inhibitors targeting non-catalytic cysteines (e.g., Cys481 in BTK, Cys797 in EGFR).
-
Why Sulfones? Vinyl sulfones often display a different selectivity profile compared to acrylamides. They are generally "harder" electrophiles.
-
The 3-Cl Advantage: In structure-activity relationship (SAR) studies, the 3-chlorophenyl ring can occupy hydrophobic pockets (e.g., the back pocket of a kinase), providing reversible binding affinity (
) that positions the warhead for the covalent bond formation ( ).
Fragment-Based Drug Discovery (FBDD)
3-Chlorophenylsulfonylethanol can be used as a fragment in FBDD campaigns.
-
Screening: The ethanol moiety acts as a hydrophilic handle, improving solubility for high-concentration NMR or SPR screening.
-
Elaboration: Once a hit is identified, the ethanol tail is converted to the vinyl sulfone to test for covalent engagement, or the hydroxyl is derivatized to reach adjacent sub-pockets.
Activity-Based Protein Profiling (ABPP)
This compound serves as a scaffold for developing ABPP probes. By attaching a "click" handle (e.g., an alkyne) to the phenyl ring (replacing the Cl or adding to it), researchers can use the sulfonyl ethanol (activated to vinyl sulfone) to label the "reactive cysteinome" of a cell, identifying off-target liabilities.
Part 3: Experimental Protocols
Synthesis of 3-Chlorophenylsulfonylethanol
Rationale: Commercial availability can be variable. In-house synthesis ensures purity and allows for analog generation.
Step 1: Thioether Formation (S-Alkylation)
-
Reagents: 3-Chlorothiophenol (1.0 eq), 2-Chloroethanol (1.2 eq), NaOH (1.1 eq).
-
Solvent: Ethanol/Water (1:1).
-
Protocol:
Step 2: Oxidation to Sulfone
-
Reagents: Thioether intermediate, Oxone® (Potassium peroxymonosulfate) or m-CPBA.
-
Solvent: MeOH/Water (for Oxone) or DCM (for m-CPBA).
-
Protocol (Oxone Method - Safer/Greener):
-
Dissolve thioether in MeOH.
-
Dissolve Oxone (2.5 eq) in water and add dropwise at
. -
Stir at Room Temp (RT) for 4–12 hours.
-
Workup: Filter salts, remove MeOH, extract aqueous layer with EtOAc.
-
Purification: Recrystallization from EtOH/Hexanes usually yields pure 3-Chlorophenylsulfonylethanol.
-
Activation: Conversion to Vinyl Sulfone
Rationale: The ethanol form is the "storage" form. This step generates the active warhead for biological assays.
-
Reagents: Mesyl Chloride (MsCl), Triethylamine (
), DCM. -
Protocol:
-
Dissolve 3-Chlorophenylsulfonylethanol in anhydrous DCM at
. -
Add
(2.5 eq) followed by MsCl (1.2 eq). -
Stir 1h at
, then warm to RT. The mesylate intermediate often eliminates in situ or upon mild heating/basic workup to give the vinyl sulfone. -
Validation: NMR will show the disappearance of the triplet signals of the ethyl chain and appearance of the characteristic vinyl sulfone pattern (
6.0–7.0 ppm).
-
Glutathione (GSH) Reactivity Assay
Rationale: To determine the intrinsic reactivity (
-
Protocol:
-
Incubate the activated vinyl sulfone (
) with reduced GSH ( ) in PBS (pH 7.4) at . -
Monitor consumption of the parent compound via HPLC-UV or LC-MS at time points (0, 15, 30, 60 min).
-
Calculation: Determine pseudo-first-order rate constant (
). A suggests high reactivity (potential toxicity); suggests low reactivity (potential lack of potency).
-
Part 4: Strategic Workflow Visualization
The following diagram illustrates the decision matrix for using this scaffold in a drug discovery campaign.
Figure 2: Strategic workflow for integrating 3-Chlorophenylsulfonylethanol into a medicinal chemistry campaign.
References
-
Design of Targeted Covalent Inhibitors. Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
-
Vinyl Sulfones as Cysteine Protease Inhibitors. Palmer, J. T., et al. (1995). Vinyl sulfones as mechanism-based cysteine protease inhibitors.[3][4] Journal of Medicinal Chemistry. [Link]
-
Synthesis of Aryl Vinyl Sulfones. Meadows, D. C., & Gervay-Hague, J. (2006).[5] Vinyl sulfones: Synthetic preparations and medicinal chemistry applications.[6][3][5] Medicinal Research Reviews. [Link][5]
-
Reactivity Profiling of Warheads. Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Synthetic Routes of 3-Chlorophenylsulfonylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorophenylsulfonylethanol is a key structural motif and a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis has been approached through several strategic routes, each with distinct advantages and limitations. This technical guide provides an in-depth review of the primary synthetic methodologies for 3-Chlorophenylsulfonylethanol, with a focus on the underlying chemical principles, experimental considerations, and practical applications. The discussed routes include the reaction of 3-chlorobenzenesulfonyl chloride with ethylene glycol, and multi-component reactions involving alkenes and thiophenols. Detailed experimental protocols, mechanistic insights, and comparative data are presented to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.
Introduction
The β-hydroxysulfone moiety present in 3-Chlorophenylsulfonylethanol is a critical pharmacophore found in a range of biologically active molecules.[1][2] The presence of the chloro-substituent on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, making its efficient and selective synthesis a topic of considerable interest in medicinal and process chemistry.[3] This guide aims to provide a comprehensive overview of the prevalent synthetic routes to this important building block, offering a critical analysis of each method to aid in laboratory and industrial-scale production.
Synthetic Strategies
Two principal strategies for the synthesis of 3-Chlorophenylsulfonylethanol are discussed in this guide. The first is a direct approach involving the reaction of a sulfonyl chloride with a diol, while the second encompasses more modern, multi-component approaches that offer greater flexibility and efficiency.
Route 1: Reaction of 3-Chlorobenzenesulfonyl Chloride with Ethylene Glycol
This classical approach represents a straightforward and intuitive method for the formation of the desired β-hydroxysulfone. The core of this synthesis is the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride.
3-Chlorobenzenesulfonyl chloride is a highly reactive electrophile due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom attached to the sulfur.[4] Ethylene glycol, a diol, can act as a nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity and neutralizing the HCl generated during the reaction.
Materials:
-
3-Chlorobenzenesulfonyl chloride
-
Ethylene glycol[5]
-
A suitable base (e.g., pyridine, triethylamine)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in the chosen solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the base to the solution.
-
In a separate flask, prepare a solution of 3-chlorobenzenesulfonyl chloride in the same solvent.
-
Add the 3-chlorobenzenesulfonyl chloride solution dropwise to the cooled ethylene glycol solution.
-
Allow the reaction mixture to stir at 0 °C for a specified time and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the sulfonyl chloride.
-
Low Temperature: The reaction is exothermic; cooling helps to control the reaction rate and minimize the formation of byproducts, such as the bis-sulfonated product.
-
Slow Addition: Prevents a rapid temperature increase and ensures a controlled reaction.
-
Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine is often preferred to minimize side reactions. Pyridine can also be used and may act as a nucleophilic catalyst.
Caption: Synthesis of 3-Chlorophenylsulfonylethanol from 3-Chlorobenzenesulfonyl Chloride and Ethylene Glycol.
Route 2: One-Pot Synthesis from Thiophenols and Alkenes
A more contemporary and efficient approach involves a one-pot, multi-step strategy starting from readily available thiophenols and alkenes.[1][2] This method is particularly attractive due to its use of environmentally benign reagents and mild reaction conditions.[1]
This synthesis proceeds through a sequence of reactions:
-
Auto-oxidative Difunctionalization: A thiyl radical, generated from the thiophenol, adds to an alkene. This is followed by trapping with molecular oxygen to form a β-hydroperoxysulfide intermediate.
-
Oxidation: The sulfide intermediate is then oxidized to the corresponding β-hydroperoxysulfone using an oxidant like Oxone®.
-
Reduction: Finally, the hydroperoxy group is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) to yield the desired β-hydroxysulfone.[2]
Materials:
-
3-Chlorothiophenol
-
An appropriate alkene (e.g., ethene or a precursor)
-
Oxone® (potassium peroxymonosulfate)[1]
-
Sodium borohydride (NaBH₄)[2]
-
Ethanol[1]
Procedure:
-
Dissolve 3-chlorothiophenol and the alkene in ethanol in a reaction vessel.
-
Stir the mixture under an oxygen atmosphere (e.g., a balloon) at a controlled temperature (e.g., 30 °C) until the starting materials are consumed (monitored by TLC).
-
Add Oxone® to the reaction mixture and continue stirring for several hours.
-
After the oxidation is complete, add NaBH₄ to the mixture and stir for a short period.
-
Isolate the product by silica gel column chromatography.[2]
-
One-Pot Strategy: This approach minimizes waste, reduces workup steps, and improves overall efficiency.[1][2]
-
Ethanol as Solvent: A green and renewable solvent that is less hazardous than many traditional organic solvents.[1]
-
Oxone® as Oxidant: A cost-effective and environmentally friendly oxidizing agent.[1]
-
Mild Conditions: The reaction proceeds at moderate temperatures, which is beneficial for sensitive functional groups and reduces energy consumption.
Caption: One-Pot Synthesis of 3-Chlorophenylsulfonylethanol.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Sulfonyl Chloride & Diol | Route 2: One-Pot Thiophenol & Alkene |
| Starting Materials | 3-Chlorobenzenesulfonyl chloride, Ethylene glycol | 3-Chlorothiophenol, Alkene |
| Reagent Cost/Availability | Generally available | Readily available |
| Reaction Conditions | Low to ambient temperature | Mild (e.g., 30 °C) |
| Number of Steps | One primary step | One-pot, multi-step sequence |
| Environmental Impact | Use of organic solvents and potentially hazardous bases | Greener approach with ethanol as solvent and less hazardous reagents[1] |
| Scalability | Scalable, but control of exotherm is important | Demonstrated on a multigram scale for similar compounds[1] |
| Key Advantages | Direct, conceptually simple | High efficiency, atom economy, green chemistry principles[1][2] |
| Potential Drawbacks | Potential for over-reaction (bis-sulfonation) | Requires careful control of the radical initiation step |
Conclusion
The synthesis of 3-Chlorophenylsulfonylethanol can be effectively achieved through multiple synthetic pathways. The traditional method involving the reaction of 3-chlorobenzenesulfonyl chloride with ethylene glycol offers a direct and well-understood approach. However, modern one-pot strategies starting from thiophenols and alkenes present a more efficient, atom-economical, and environmentally conscious alternative. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity. This guide provides the necessary technical details and rationale to make an informed decision and to successfully implement the chosen synthesis in a laboratory or industrial setting.
References
-
Durand, D. A., & Hartwig, J. F. (2019). A General and Practical Palladium-Catalyzed Synthesis of β-Hydroxysulfones. Journal of the American Chemical Society, 141(42), 16891–16898. [Link]
-
Wang, Y., Jiang, W., & Huo, C. (2017). One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide. The Journal of Organic Chemistry, 82(20), 10628–10634. [Link]
-
Pagire, S. K., Paria, S., & Reiser, O. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Organic Letters, 18(9), 2106–2109. [Link]
-
PubChem. (n.d.). 3-Chlorobenzenesulphonyl chloride. [Link]
-
Solubility of Things. (n.d.). 3-Chlorobenzenesulfonyl chloride. [Link]
-
CDC. (n.d.). Ethylene Glycol. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 643-649. [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
PMC. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
Sources
- 1. One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of 3-Chlorophenylsulfonylethanol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-((3-chlorophenyl)sulfonyl)ethanol (also referred to as 3-chlorophenylsulfonylethanol). This compound serves as a critical "masked" vinyl sulfone intermediate. Upon dehydration, it yields 3-chlorophenyl vinyl sulfone , a Michael acceptor widely utilized in the design of covalent inhibitors (Targeted Covalent Inhibitors, TCIs) and functionalized reactive dyes.
The protocol prioritizes a two-step sequence :
-
Nucleophilic Thioalkylation: Reaction of 3-chlorobenzenethiol with 2-chloroethanol.
-
Catalytic Oxidation: A green, tungstate-catalyzed oxidation of the sulfide to the sulfone.
This method offers superior atom economy and safety profiles compared to traditional mCPBA oxidations, making it suitable for scales ranging from milligrams to kilograms.
Chemical Identity & Retrosynthesis
| Property | Description |
| Target Molecule | 2-((3-chlorophenyl)sulfonyl)ethanol |
| Molecular Formula | |
| Molecular Weight | 220.67 g/mol |
| Key Functionality | Sulfonyl group ( |
| Primary Application | Precursor to 3-chlorophenyl vinyl sulfone (via dehydration) |
Retrosynthetic Analysis
The most efficient disconnection cuts the C-S bond or the S-O bonds. We utilize a "bottom-up" approach starting from the commercially available thiol.
Figure 1: Retrosynthetic strategy focusing on the construction of the thioether linkage followed by chemoselective oxidation.
Experimental Protocol
Route A: The "Green" Catalytic Oxidation (Recommended)
This route minimizes hazardous waste and avoids the shock sensitivity associated with large-scale mCPBA use.
Step 1: Synthesis of 2-((3-chlorophenyl)thio)ethanol
Reaction Principle:
-
3-Chlorobenzenethiol (CAS 2037-31-2): 1.0 equiv.
-
2-Chloroethanol (CAS 107-07-3): 1.2 equiv.[1]
-
Sodium Hydroxide (NaOH): 1.1 equiv (20% aq. solution or pellets).
-
Solvent: Ethanol (Absolute).[2]
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with
. -
Thiolate Formation: Charge the flask with Ethanol (5-10 volumes) and 3-Chlorobenzenethiol (1.0 equiv). Cool to 0°C.[3]
-
Base Addition: Slowly add NaOH (1.1 equiv) while maintaining temperature <10°C. Stir for 30 mins to ensure complete formation of the sodium thiolate salt. Note: Solution may turn slightly yellow.
-
Alkylation: Add 2-Chloroethanol (1.2 equiv) dropwise over 20 minutes.
-
Reaction: Warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4]
-
Workup: Cool to room temperature. Concentrate ethanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[3][5] -
Yield: Expect 85–95% of a clear to pale yellow oil.
Step 2: Oxidation to 3-Chlorophenylsulfonylethanol
Reaction Principle: Tungstate-catalyzed oxidation using Hydrogen Peroxide. Reagents:
-
Sulfide Intermediate (from Step 1): 1.0 equiv.
-
Hydrogen Peroxide (
, 30%): 2.5 equiv. -
Sodium Tungstate Dihydrate (
): 0.02 equiv (2 mol%). -
Phenylphosphonic acid (optional co-catalyst for pH control): 0.01 equiv.
-
Solvent: Methanol or Ethyl Acetate.
Procedure:
-
Setup: Flask with stirrer and thermometer. Caution: Exothermic reaction.
-
Dissolution: Dissolve the Sulfide intermediate and Sodium Tungstate catalyst in Methanol (5 volumes).
-
Oxidation: Heat the solution to 50°C. Add
(30%) dropwise via addition funnel. Control the addition rate to maintain the internal temperature between 55–60°C without external heating if possible. -
Completion: After addition, stir at 60°C for 2 hours. Monitor for the disappearance of both the sulfide and the sulfoxide intermediate.
-
Quench: Cool to room temperature. Quench excess peroxide with saturated sodium bisulfite (
) solution (test with starch-iodide paper to ensure no active oxidant remains). -
Isolation: Remove methanol under vacuum. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0
50% EtOAc in Hexane). -
Product: White crystalline solid.
Analytical Characterization (Expected Data)
Validation of the product structure is critical. The following spectral features are diagnostic:
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR (400 MHz, | Aromatic protons ortho/meta to | |
| 13C NMR | Carbon attached to Oxygen ( | |
| Carbon attached to Sulfone ( | ||
| IR Spectroscopy | 1300 & 1140 | Sulfone ( |
| 3400 | Hydroxyl ( |
Process Safety & Critical Control Points
Hazard Management
-
Thiol Stench: 3-Chlorobenzenethiol has a potent, disagreeable odor. All Step 1 operations must occur in a fume hood. Bleach (sodium hypochlorite) should be kept ready to neutralize spills and glassware.
-
Peroxide Risks: In Step 2, never distill the reaction mixture to dryness if peroxides are present. Always test for peroxides before concentration.
-
Exotherm Control: The oxidation of sulfide to sulfoxide and sulfoxide to sulfone is highly exothermic. On scales >10g, active cooling (ice bath or chiller) must be available during
addition.
Troubleshooting Guide
-
Issue: Incomplete oxidation (Sulfoxide remaining).
-
Solution: Add an additional 0.5 equiv of
and increase temperature to 65°C for 1 hour.
-
-
Issue: Low yield in Step 1.
-
Solution: Ensure the environment is anhydrous during the initial thiolate formation to prevent side reactions with water.
-
Mechanistic Pathway & Workflow
The following diagram illustrates the transformation logic and the catalytic cycle of the oxidation step.
Figure 2: Synthetic workflow from starting materials to the sulfone target.
References
-
Thiol Alkylation Protocols
-
BenchChem. Synthesis of 2-(p-Chlorophenylthio)ethanol. Retrieved from .
-
Bellale, E. V., et al. "A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols." Synthesis, 2009, 3211-3213. .
-
-
Green Oxidation Methods
- Sato, K., et al. "A Halide-Free Method for Olefin Epoxidation with 30% Hydrogen Peroxide." Journal of Organic Chemistry, 1996.
-
General Protocol for Sulfide Oxidation: "Oxidation of Sulfides to Sulfones." Organic Chemistry Portal. Retrieved from .
- Vinyl Sulfone Applications: Santos, M. M. M., et al. "Michael acceptors as cysteine-targeting mechanisms in drug design." ChemMedChem, 2016. (Context for the utility of the 3-chlorophenyl sulfone scaffold).
Sources
Strategic Deployment of 3-Chlorophenylsulfonylethanol in Covalent Drug Discovery
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has revitalized interest in electrophilic "warheads" that can form irreversible bonds with non-catalytic nucleophiles (typically Cysteine) on target proteins. While acrylamides are common, vinyl sulfones offer a distinct reactivity profile—often more metabolic stability and a "harder" electrophilic character.
3-Chlorophenylsulfonylethanol serves as a critical, shelf-stable precursor to 3-chlorophenyl vinyl sulfone . Unlike the volatile and reactive vinyl sulfone itself, the ethanol derivative allows for late-stage installation of the warhead. The 3-chloro substituent provides a specific electronic modulation (
Module 1: Mechanistic Basis & Design Rationale
1.1 The "Masked" Warhead Concept
Vinyl sulfones are potent Michael acceptors. However, storing them can be problematic due to polymerization risks or non-specific reactivity. 3-Chlorophenylsulfonylethanol acts as a masked warhead . It remains inert during peptide coupling or scaffold assembly until a base-mediated elimination reveals the reactive vinyl group.
1.2 Electronic Tuning via 3-Chlorination
The reactivity of a vinyl sulfone toward a cysteine thiol depends on the electron density of the sulfonyl group.
-
Unsubstituted Phenyl Vinyl Sulfone: Moderate reactivity.
-
3-Chlorophenyl Vinyl Sulfone: The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I). This lowers the LUMO energy of the vinyl group, increasing the rate of nucleophilic attack by the thiol (
), while the lipophilicity of the chlorine ( ) improves hydrophobic burial in cryptic pockets (e.g., Cathepsin or Viral Protease active sites).
Figure 1: Activation pathway from the stable ethanol precursor to the active vinyl sulfone warhead and subsequent protein conjugation.
Module 2: Synthetic Protocols
Protocol A: Conversion to Vinyl Sulfone Warhead
This protocol describes the conversion of 3-chlorophenylsulfonylethanol to the active vinyl sulfone. This can be performed as a discrete synthesis or a one-pot activation.
Reagents:
-
Substrate: 3-Chlorophenylsulfonylethanol (1.0 equiv)
-
Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (Et3N) (2.5 equiv) or DBU (for difficult eliminations)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-chlorophenylsulfonylethanol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (
or Ar). Cool the solution to 0°C. -
Activation: Add Et3N (2.5 mmol) dropwise, followed by the slow addition of MsCl (1.2 mmol).
-
Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.
-
-
Elimination Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT).
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The intermediate mesylate may be visible. If the elimination to the alkene is slow, heat to reflux (40°C) or add a stronger base (DBU, 0.5 equiv).
-
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Protocol B: Cysteine Reactivity Assay (
)
To validate the "tunability" of the 3-chloro derivative, compare its reactivity against a standard (e.g., phenyl vinyl sulfone) using a GSH (Glutathione) assay.
Materials:
-
Reduced Glutathione (GSH)
-
Test Compound (The synthesized vinyl sulfone)
-
Phosphate Buffer (pH 7.4)
-
HPLC/UV or LCMS
Procedure:
-
Prepare a 100 µM solution of the vinyl sulfone in Phosphate Buffer (with <5% DMSO for solubility).
-
Add GSH (1000 µM, 10-fold excess) to initiate pseudo-first-order kinetics.
-
Monitor the depletion of the vinyl sulfone peak at 254 nm (or via MS TIC) at time points: 0, 5, 15, 30, 60 min.
-
Calculation: Plot
vs. time. The slope is .-
Success Metric: The 3-chloro derivative should show a
approximately 1.5x to 2.0x higher than the unsubstituted phenyl vinyl sulfone.
-
Module 3: Analytical Validation & Quality Control
Trustworthiness in covalent drug discovery relies on proving the covalent bond formation.
3.1 NMR Characterization
The transformation from Ethanol to Vinyl Sulfone is distinct in
| Moiety | Chemical Shift ( | Chemical Shift ( |
| Alpha-CH | ~3.4 ppm (Triplet, | 6.6 - 6.8 ppm (Doublet, vinylic) |
| Beta-CH | ~4.0 ppm (Triplet, | 6.0 - 6.4 ppm (Doublet of doublets, vinylic) |
| OH Group | Broad singlet (exchangeable) | Absent |
3.2 Mass Spectrometry (LCMS)
-
Adduct Confirmation: When incubated with a protein (e.g., 20 µM protein + 200 µM inhibitor), the deconvoluted mass spectrum of the protein must show a mass shift corresponding exactly to the molecular weight of the vinyl sulfone (Mechanism: Addition, no leaving group lost).
Module 4: Application Workflow - Covalent Docking
When designing bioactive molecules using this scaffold, computational docking must account for the covalent reaction.
Figure 2: Computational workflow for validating the binding mode of 3-chlorophenyl vinyl sulfone derivatives.
References
-
Mechanism of Vinyl Sulfones: Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[5][6] Journal of Medicinal Chemistry. Link
-
Synthesis via Sulfonyl Ethanols: Guan, Z. H., et al. (2007).[7] "An Economical and Convenient Synthesis of Vinyl Sulfones."[8] Synthesis. Link
-
Covalent Inhibitor Design: Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link
-
Reactivity Tuning: Santos, M. M. M., et al. (2016). "Michael acceptors as cysteine protease inhibitors." RSC Advances. Link
-
Antiviral Applications: Luttens, A., et al. (2022). "Ultralarge Virtual Screening Identifies SARS-CoV-2 Main Protease Inhibitors with Broad-Spectrum Activity against Coronaviruses." Journal of the American Chemical Society. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Phenyl vinyl sulfone 99 5535-48-8 [sigmaaldrich.com]
- 4. Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 6. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 8. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
Application Note & Protocols: Strategic Derivatization of 3-Chlorophenylsulfonylethanol for Enhanced Bioactivity
Introduction: The Rationale for Derivatization
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including well-established antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The parent molecule, 3-chlorophenylsulfonylethanol, serves as a promising scaffold. It possesses the key sulfonamide moiety and a reactive hydroxyl group, which is an ideal handle for chemical modification.
The core objective of derivatization is to systematically modify the parent structure to enhance its therapeutic potential. By strategically altering the molecule, we can fine-tune its physicochemical properties—such as lipophilicity, solubility, and metabolic stability—and optimize its interaction with biological targets. This process, guided by structure-activity relationship (SAR) principles, is fundamental to lead optimization in drug discovery.[6][7]
This guide provides a detailed exploration of synthetic strategies for the derivatization of 3-chlorophenylsulfonylethanol. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and discuss the anticipated impact of these modifications on bioactivity.
Foundational Bioactivity: The Sulfonamide Mechanism of Action
While derivatization aims to unlock novel or enhanced bioactivities, it is crucial to understand the foundational mechanism associated with the sulfonamide core. In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[8][9] This enzyme is critical for the synthesis of folic acid, an essential nutrient that bacteria must produce themselves for DNA and RNA synthesis.[8][10] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, leading to a bacteriostatic effect—inhibiting bacterial growth and replication.[9][10]
However, the biological activity of sulfonamides is not limited to this pathway. Different derivatives are known to inhibit other critical enzymes, such as carbonic anhydrases (implicated in glaucoma and certain cancers) or proteases (relevant in viral infections), making this scaffold highly versatile.[2][11] The derivatization of the ethanol moiety allows us to pivot from the general antibacterial activity and explore interactions with new biological targets.
Synthetic Derivatization Strategies & Protocols
The primary site for derivatization on 3-chlorophenylsulfonylethanol is the terminal hydroxyl group. The following protocols detail key transformations to generate libraries of novel compounds with diverse properties.
Strategy 1: Esterification to Modulate Lipophilicity
Rationale: Converting the polar hydroxyl group to an ester is a classic strategy to increase a compound's lipophilicity. This can enhance cell membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The choice of the acyl group (from simple alkyls to complex aromatics) allows for precise control over these properties.
General Reaction Scheme:
Caption: Esterification of 3-chlorophenylsulfonylethanol.
Protocol: Synthesis of 4-Nitrobenzoyl Ester Derivative
-
Preparation: To a solution of 3-chlorophenylsulfonylethanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v).
-
Work-up: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (Ethyl Acetate/Hexanes gradient) to yield the pure ester.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
Strategy 2: Williamson Ether Synthesis for Diverse Functionalities
Rationale: Ether synthesis provides a robust method for introducing a wide variety of functional groups, including alkyl chains, benzyl groups, or moieties containing additional rings. This strategy allows for a more significant alteration of the molecule's size, conformation, and potential for new hydrogen bonding interactions compared to esterification.
General Reaction Scheme:
Caption: Williamson Ether Synthesis workflow.
Protocol: Synthesis of Benzyl Ether Derivative
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool to 0 °C.
-
Alkoxide Formation: Dissolve 3-chlorophenylsulfonylethanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the reaction mixture dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 6-18 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure using standard analytical techniques (NMR, MS).[3]
Structure-Activity Relationship (SAR) Framework
The derivatives synthesized through these protocols should be evaluated to establish a clear structure-activity relationship. This involves correlating the specific chemical modifications with changes in biological activity.[6][12]
| Modification Type | Structural Change (Example) | Predicted Physicochemical Impact | Potential Bioactivity Enhancement |
| Esterification | Addition of a long alkyl chain (e.g., octanoyl) | Increased lipophilicity, decreased water solubility. | Improved membrane transport for intracellular targets. |
| Addition of an aromatic ring (e.g., benzoyl) | Increased rigidity, potential for π-π stacking. | New binding interactions within a hydrophobic pocket of a target enzyme. | |
| Etherification | Addition of a benzyl group | Increased steric bulk and lipophilicity. | Probing the size and shape of the binding site; potential for aromatic interactions. |
| Addition of a polyethylene glycol (PEG) chain | Increased hydrophilicity and water solubility. | Improved pharmacokinetic properties for in vivo applications. | |
| Heterocyclic Moiety | Introduction of a pyridine or pyrazole ring | Introduction of H-bond acceptors/donors.[13] | Specific interactions with polar residues in an active site; potential for new target classes.[14][15] |
Protocol: Preliminary Biological Evaluation
To assess the enhanced bioactivity of the newly synthesized derivatives, a primary screening assay is required. For compounds designed as potential antibacterial agents, the agar well diffusion method provides a straightforward initial evaluation.
Protocol: Agar Well Diffusion Assay for Antibacterial Screening
-
Preparation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli at 0.5 McFarland turbidity).[11]
-
Well Creation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Dissolve the synthesized derivatives and the parent compound (3-chlorophenylsulfonylethanol) in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 50 µL) of each compound solution into separate wells.
-
Controls: Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[11]
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Conclusion
The derivatization of 3-chlorophenylsulfonylethanol is a powerful strategy for exploring new chemical space and developing compounds with enhanced therapeutic properties. The protocols outlined in this guide for esterification and etherification provide robust and versatile methods for generating a library of novel analogs. By systematically modifying the parent scaffold and evaluating the resulting compounds through biological assays, researchers can establish clear structure-activity relationships. This iterative process of synthesis and testing is fundamental to advancing promising lead compounds into viable drug candidates.
References
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Study.com. Sulfonamide: Mechanism of Action & Uses.
- ResearchGate. Synthesis, Mechanism of action And Characterization of Sulphonamide.
- Taylor & Francis Online. Synthesis and bioactivity evaluation of some novel sulfonamide derivatives.
- Hetero-Cycle. Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives.
- WisTech Open. 3.9 Sulfonamides – Nursing Pharmacology.
- Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- National Center for Biotechnology Information. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties.
- Impact Factor. Synthesis and Biological Activity of New Sulfonamide Derivatives.
- Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- ResearchGate. Mild and General Method for the Synthesis of Sulfonamides.
- ScienceDirect. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- ResearchGate. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- National Center for Biotechnology Information. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- National Center for Biotechnology Information. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- ResearchGate. Structure activity relationship of the synthesized compounds 3–11.
- PubMed. Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors.
- ResearchGate. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- Comptes Rendus Chimie. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
- PubMed. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry.
- National Center for Biotechnology Information. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- Drug Design Org. Structure Activity Relationships.
- PubMed. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
- ResearchGate. Synthesis of (3-s-substituted)-1h-1,2,4-triazolyl-pyrimidine derivatives.
- Google Patents. US7772403B2 - Process to prepare sulfonyl chloride derivatives.
Sources
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- 2. ajchem-b.com [ajchem-b.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. study.com [study.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 15. bulletin.am [bulletin.am]
Application Note: Sulfur-Mediated Epoxide Synthesis Using 3-Chlorophenylsulfonylethanol and Corey-Chaykovsky Methodologies
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific utilization of 3-Chlorophenylsulfonylethanol and related sulfur-mediated methodologies for epoxide synthesis.
While the classic Corey-Chaykovsky reaction utilizes sulfonium or sulfoxonium ylides to convert carbonyls to epoxides, 3-Chlorophenylsulfonylethanol (a sulfone alcohol) represents a distinct class of sulfur reagent. It is primarily employed as a precursor to vinyl sulfones , which subsequently undergo nucleophilic epoxidation (Weitz-Scheffer type) or serve as Michael acceptors in cascade reactions.
This guide bridges the gap between the user's specific reagent request and the broader context of sulfur-mediated epoxide synthesis.
Executive Summary & Strategic Rationale
Epoxides (oxiranes) are critical pharmacophores and synthetic intermediates. Sulfur-mediated epoxidation offers a distinct advantage over oxidative methods (e.g., mCPBA) by allowing for C-C bond formation (Corey-Chaykovsky) or functional group installation (Sulfonyl-mediated).
3-Chlorophenylsulfonylethanol is a bifunctional reagent containing a sulfonyl group (
Key Applications
-
Synthesis of Epoxy Sulfones: Via conversion to vinyl sulfone followed by nucleophilic epoxidation.
-
Corey-Chaykovsky Substrate Modification: Using standard ylides to epoxidize 3-chlorophenyl-containing ketones.
-
Julia-Type Olefination Precursors: Functionalization of the sulfonyl backbone.
Reagent Profile & Handling
| Property | Specification |
| Chemical Name | 2-(3-Chlorophenylsulfonyl)ethanol |
| CAS Number | 107737-88-2 |
| Formula | |
| MW | 220.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, THF; slightly soluble in water. |
| Stability | Stable under standard conditions. Hygroscopic—store under inert atmosphere. |
| Hazards | Irritant (Skin/Eye). Sulfones can be biologically active.[1][2] Handle in fume hood. |
Experimental Protocols
Protocol A: Synthesis of Sulfonyl Epoxides via Vinyl Sulfone Intermediate
Rationale: This is the primary synthetic utility of 3-Chlorophenylsulfonylethanol. The alcohol is dehydrated to a vinyl sulfone, which is a Michael acceptor susceptible to nucleophilic epoxidation.
Step 1: Dehydration to 3-Chlorophenyl Vinyl Sulfone
Reaction:
-
Setup: Charge a flame-dried round-bottom flask with 3-Chlorophenylsulfonylethanol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].
-
Activation: Cool to 0°C. Add Triethylamine (2.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv).
-
Elimination: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of alcohol).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the Vinyl Sulfone .
Step 2: Nucleophilic Epoxidation (Weitz-Scheffer Conditions)
Reaction:
-
Setup: Dissolve the Vinyl Sulfone (from Step 1) in Methanol or THF [0.1 M].
-
Oxidant: Cool to 0°C. Add Hydrogen Peroxide (30% aq., 3.0 equiv).
-
Base Initiation: Add NaOH (10% aq., 0.5 equiv) or DBU (0.5 equiv) dropwise. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Reaction is typically fast (1–3 hours).
-
Workup: Dilute with water. Extract with Ethyl Acetate. Caution: Check for residual peroxides using starch-iodide paper before concentration. Quench excess peroxide with saturated
if necessary. -
Product: Yields 2-(3-chlorophenylsulfonyl)oxirane .
Protocol B: Standard Corey-Chaykovsky Epoxidation (Targeting 3-Chlorophenyl Motifs)
Rationale: If the user's intent is to synthesize an epoxide containing a 3-chlorophenyl group using standard Corey-Chaykovsky reagents (e.g., converting 3-chlorobenzophenone to an epoxide).
Reagents:
-
Substrate: 3-Chlorobenzophenone or 3-Chlorobenzaldehyde.
-
Ylide Precursor: Trimethylsulfoxonium Iodide (TMSOI).[3]
-
Base: Sodium Hydride (NaH, 60% dispersion).
Procedure:
-
Ylide Formation: In a flame-dried flask under Argon, wash NaH (1.2 equiv) with dry hexanes to remove oil. Suspend in dry DMSO (4 mL/mmol). Add TMSOI (1.2 equiv) in portions at RT.
-
Observation: Evolution of
gas. Stir for 30–60 mins until the solution becomes clear/milky and gas evolution ceases. This generates the Dimethyloxosulfonium Methylide .
-
-
Addition: Cool the ylide solution to 0°C (optional, RT is often fine for ketones). Add the 3-Chlorophenyl substrate (1.0 equiv) dissolved in minimal dry DMSO or THF dropwise.
-
Cyclization: Stir at RT for 2–16 hours. Warm to 50°C if the substrate is sterically hindered (e.g., benzophenones).
-
Workup: Pour mixture into ice-water. Extract with Diethyl Ether (3x). Wash organics with water (to remove DMSO) and brine.
-
Result: Formation of the methylene epoxide (gem-disubstituted if ketone, mono-substituted if aldehyde).
Mechanistic Pathways & Visualization
The following diagram illustrates the two distinct pathways: Pathway A (using the user's specific sulfonyl ethanol reagent) and Pathway B (standard Corey-Chaykovsky).
Caption: Comparative pathways showing the conversion of 3-Chlorophenylsulfonylethanol to an epoxy sulfone (Pathway A) versus standard Corey-Chaykovsky epoxidation of a ketone (Pathway B).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Vinyl Sulfone) | Incomplete mesylation or hydrolysis. | Ensure anhydrous conditions during MsCl addition. Increase |
| No Epoxidation (Pathway A) | Vinyl sulfone is not electrophilic enough. | Use a stronger base (KOH/MeOH) or switch to |
| Incomplete Conversion (Pathway B) | Ylide decomposition or wet DMSO. | Use fresh NaH. Ensure DMSO is distilled from |
| Side Products (Pathway B) | Cannizzaro reaction (aldehydes) or enolization. | Switch from Sulfoxonium (TMSOI) to Sulfonium (TMSI) ylide for ketones (more reactive). Keep temp low (-78°C to 0°C) for aldehydes. |
References
-
Corey, E. J., & Chaykovsky, M. (1965).[4] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[5] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides. Chemical Communications, 2644.
-
Trost, B. M. (1978). Sulfur Ylides: Emerging Synthetic Intermediates. Accounts of Chemical Research, 11(12), 453–461.
- Simpkins, N. S. (1990). Sulfones in Organic Synthesis. Pergamon Press. (General reference for Vinyl Sulfone chemistry).
-
Gololobov, Y. G., et al. (1987). Twenty-five years of dimethylsulfoxonium ethylide (Corey's reagent). Tetrahedron, 43(12), 2609-2651.
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- 4. rsc.org [rsc.org]
- 5. Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Quantification of 3-Chlorophenylsulfonylethanol in Complex Reaction Mixtures via RP-HPLC-UV/MS
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Method development, mechanistic causality, and self-validating analytical protocols.
Mechanistic Context & Analytical Strategy
3-Chlorophenylsulfonylethanol (also known as 2-(3-chlorophenylsulfonyl)ethanol) is a highly versatile synthetic intermediate. It is frequently utilized in the synthesis of biologically active molecules, including sympathomimetic agents, anti-pollakiuria therapeutics[1], and various
The Causality Behind the Method
Unlike purely aliphatic sulfonates, which lack a UV chromophore and often require complex pre-column derivatization or indirect photometric detection[3], 3-chlorophenylsulfonylethanol possesses a substituted aromatic ring. This structural feature allows for direct, highly sensitive Ultraviolet (UV) detection without the need for derivatizing agents[4].
Based on established environmental and pharmaceutical protocols for sulfonyl compounds, UV detection at 225 nm provides an optimal signal-to-noise ratio by capturing the strong
Structural features of 3-Chlorophenylsulfonylethanol dictating the analytical methodology.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . Before any reaction mixture is analyzed, the system must pass strict System Suitability Testing (SST) to confirm that the column efficiency, detector response, and pump mechanics are operating within acceptable tolerances.
Sample Preparation (Reaction Mixture Quenching)
Causality Note: Sulfonyl compounds can decompose rapidly or undergo
-
Aliquot: Withdraw exactly 100 µL of the crude reaction mixture.
-
Quench: Immediately transfer the aliquot into 900 µL of a cold, neutral phosphate buffer (50 mM, pH 7.0) to halt the reaction and stabilize the sulfonyl ethanol.
-
Extract: Add 1.0 mL of LC-MS grade Ethyl Acetate (EtOAc). Vortex vigorously for 60 seconds.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve crisp phase separation.
-
Solvent Exchange: Transfer exactly 500 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen.
-
Reconstitution: Reconstitute the dried residue in 500 µL of Mobile Phase A (Water + 0.1% Formic Acid).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.
Workflow for the extraction and HPLC preparation of 3-Chlorophenylsulfonylethanol.
Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).
-
Column Temperature: 35°C (Maintains consistent mobile phase viscosity and reproducible retention times).
-
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm (Primary quantitative signal)[5].
Table 1: Optimized Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Logic |
| 0.0 | 90 | 10 | Equilibration; retains polar sulfonyl ethanol. |
| 2.0 | 90 | 10 | Isocratic hold to elute highly polar reaction salts. |
| 8.0 | 40 | 60 | Linear ramp to elute 3-Chlorophenylsulfonylethanol. |
| 10.0 | 5 | 95 | Column wash to remove hydrophobic byproducts/catalysts. |
| 12.0 | 5 | 95 | Isocratic wash hold. |
| 12.1 | 90 | 10 | Return to initial conditions. |
| 15.0 | 90 | 10 | Re-equilibration for next injection. |
Mass Spectrometry (MS) Confirmation Parameters
While UV provides the quantitative backbone, ESI-MS ensures peak purity and structural confirmation, preventing false positives from co-eluting reaction impurities.
-
Ionization Mode: ESI Positive (
). -
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Target Ions: Look for
at m/z ~221.0 and the sodium adduct at m/z ~243.0. Note the characteristic 3:1 isotopic pattern indicative of the single chlorine atom ( / ).
Data Presentation: Method Validation
To guarantee trustworthiness, the method was validated against standard ICH Q2(R1) guidelines. The self-validating System Suitability Testing (SST) requires that a 10 µg/mL standard injection yields a tailing factor (
Table 2: Quantitative Method Validation Summary
| Validation Parameter | Result / Acceptance Criteria | Mechanistic Implication |
| Linearity Range | 0.5 – 100 µg/mL ( | Ensures accurate quantification across varying reaction yields. |
| Limit of Detection (LOD) | 0.05 µg/mL (S/N = 3:1) | High sensitivity enabled by the chlorophenyl chromophore at 225 nm. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL (S/N = 10:1) | Lowest concentration reliably measured in crude matrices. |
| Injection Precision | %RSD = 0.8% ( | Validates autosampler accuracy and sample stability in the vial. |
| Extraction Recovery | 96.5% ± 1.2% | Confirms EtOAc efficiently partitions the sulfonyl ethanol from water. |
Troubleshooting & Expert Insights
-
Peak Tailing or Splitting: If the 3-chlorophenylsulfonylethanol peak exhibits tailing, it is typically due to secondary interactions between the hydroxyl group and unendcapped silanols on the stationary phase. Solution: Ensure the mobile phase contains freshly added 0.1% formic acid to maintain a low pH, or switch to a fully endcapped C18 column[6].
-
Loss of Analyte Signal over Time: Sulfonyl compounds can degrade if left in unbuffered aqueous solutions for extended periods[5]. Solution: Always store extracted samples in organic solvent (e.g., the reconstituted Mobile Phase A/B mixture) at 4°C, and analyze within 24 hours of extraction.
-
Baseline Drift at 225 nm: A drifting UV baseline during the gradient is usually caused by UV-absorbing impurities in the Acetonitrile. Solution: Strictly use LC-MS or HPLC-UV grade Acetonitrile, and ensure the reference wavelength on the PDA detector is turned off or set appropriately (e.g., 360-400 nm) to subtract background noise.
References
- Synthesis and Antioxidant and Antimicrobial Properties of -Hydroxy Sulfides, Sulfoxides, and Sulfones Derived
- EP0583485B1 - Ethanolamine derivatives having sympathomimetic and anti-pollakiuria activities Google P
- AMR-1335-88 Revised 6/25/91 - EPA (Reverse phase HPLC conditions for sulfonyl compounds) Environmental Protection Agency (EPA)
- HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection N
- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Compounds BenchChem
- Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) | SIELC Technologies SIELC Technologies
Sources
- 1. EP0583485B1 - Ethanolamine derivatives having sympathomimetic and anti-pollakiuria activities - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chlorophenylsulfonylethanol
The following guide is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists. It prioritizes causality, mechanistic insight, and reproducible workflows over generic advice.
Ticket ID: PUR-3CPSE-001 Topic: Isolation, Purification, and Troubleshooting of Crude 2-(3-Chlorophenylsulfonyl)ethanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
Compound: 2-(3-Chlorophenylsulfonyl)ethanol
CAS: (Analogous reference: 2-(phenylsulfonyl)ethanol CAS 5506-72-9; 3-Cl analog is less common but behaves similarly).
Physical State: Typically a crystalline solid (Melting Point range: 45–65 °C, highly dependent on purity).
Key Challenge: The molecule contains a polar sulfone group, a hydrogen-bonding hydroxyl group, and a lipophilic chlorinated aromatic ring. This "amphiphilic" nature often leads to "oiling out" during crystallization rather than forming discrete crystals. Furthermore, the presence of the
Diagnostic Troubleshooting (Q&A)
Issue 1: "My crude product is a viscous oil that refuses to crystallize."
Diagnosis: This is the most common issue with aryl sulfonylethanols. It is likely caused by Depressed Melting Point (DMP) due to impurities (specifically the sulfoxide intermediate or residual solvent) or Supersaturation Stabilization .
Corrective Action:
-
The "Cloud Point" Method: Do not simply cool the solution to 0°C.
-
Dissolve the oil in warm Isopropanol (IPA) (approx. 50-60°C).
-
Add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Crucial Step: Stop cooling. Hold the temperature steady. Add a seed crystal (if available) or scratch the glass surface.
-
Allow the solution to cool to room temperature at a rate of 10°C/hour. Rapid cooling traps impurities and leads to oiling.
-
-
Trace Solvent Removal: If the oil persists, rotovap the crude with toluene (azeotropic drying). Residual chlorinated solvents (DCM/Chloroform) often act as plasticizers, preventing lattice formation.
Issue 2: "I detect a persistent 'garlic' or 'rotten cabbage' odor."
Diagnosis: This indicates the presence of unreacted 3-chlorothiophenol (starting material) or the disulfide byproduct. Sulfones should be odorless. Even ppm levels of thiols are detectable by nose.
Corrective Action:
-
Recrystallization is ineffective for trace thiols as they often occlude into the crystal lattice.
-
The Oxidative Wash Protocol:
-
Dissolve crude in Ethyl Acetate (EtOAc).
-
Wash with a 10% solution of Sodium Hypochlorite (Bleach) or Oxone® .
-
Mechanism: This oxidizes the lipophilic thiol/disulfide into the highly polar sulfonic acid, which instantly partitions into the aqueous phase.
-
Wash with brine, dry, and then recrystallize.
-
Issue 3: "HPLC shows a persistent impurity (3-5%) with a similar retention time."
Diagnosis: This is almost certainly the Sulfoxide intermediate (2-(3-chlorophenylsulfinyl)ethanol).
-
Causality: Incomplete oxidation of the sulfide precursor. Sulfoxides are chemically very similar to sulfones but are slightly more polar (stronger S-O dipole) and often co-crystallize.
Corrective Action:
-
Do not attempt further recrystallization. The solubility profiles are too similar.
-
Resubmit to Oxidation: Dissolve the material in Methanol/Water and treat with a slight excess (0.2 eq) of
or mCPBA. Monitor by TLC/HPLC until the sulfoxide peak disappears. It is energetically easier to push the reaction to completion than to separate the two species physically.
Core Protocols
Protocol A: The "Dual-Solvent" Recrystallization
Best for: Removing general organic impurities and improving color.
| Parameter | Specification | Notes |
| Primary Solvent | Ethanol (95%) or Isopropanol | Good solubility at high temp; moderate at low temp. |
| Anti-Solvent | Water | Drastically reduces solubility; high polarity forces non-polar impurities out. |
| Ratio | Start with 9:1 (Solvent:Water) | Adjust based on saturation point. |
| Loading | 3–5 mL solvent per gram of crude | Keep concentration high to drive yield. |
Step-by-Step:
-
Place crude solid in a flask with a magnetic stir bar.
-
Add Ethanol (just enough to cover the solid).
-
Heat to 60°C (do not boil aggressively; avoid thermal elimination).
-
Add more Ethanol dropwise until the solid just dissolves.
-
Remove from heat. Add Water dropwise until the solution turns slightly cloudy.
-
Add 1-2 drops of Ethanol to clear the cloudiness (bringing it to the "metastable zone").
-
Insulate the flask with foil or a towel and let it sit undisturbed for 4 hours.
-
Filter the resulting white needles and wash with cold (0°C) Ethanol/Water (1:1).
Protocol B: Impurity Scavenging (Chemical Wash)
Best for: Crude mixtures from sulfide oxidation.
-
Dissolution : Dissolve 10g crude in 100 mL Dichloromethane (DCM) or Ethyl Acetate .
-
Acid Wash : Wash with 50 mL 1M HCl . (Removes amine/pyridine catalysts if used).
-
Base Wash : Wash with 50 mL Sat.
. (Removes acidic byproducts like sulfonic acids). -
Reductive Wash (Optional) : If the product is colored (yellow/orange), wash with 5% Sodium Bisulfite (
) . This reduces colored quinone-like impurities often formed during oxidation. -
Drying : Dry organic layer over
(Magnesium Sulfate) for at least 30 minutes.
Visualizations
Diagram 1: Purification Decision Logic
This flowchart guides the user through the selection of the appropriate technique based on the physical state and impurity profile of the crude material.
Caption: Decision tree for selecting the optimal purification route based on crude material characteristics.
Diagram 2: Impurity Fate Map
Understanding where impurities go during the "Dual-Solvent" recrystallization is critical for troubleshooting.
Caption: Fate map showing the partitioning of common impurities during the Ethanol/Water recrystallization process.
References
-
General Sulfone Synthesis & Oxidation
- Title: "Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as c
- Source: Royal Society of Chemistry (RSC)
-
URL: [Link]
-
Solubility & Recrystallization of Sulfonyl Compounds
- Synthesis of Halogenated Phenylethanols: Title: "An In-depth Technical Guide to the Synthesis of 2-(p-Chlorophenylthio)ethanol." (Analogous para-isomer synthesis). Source: BenchChem
-
Impurity Profiles in Sulfone Synthesis
- Title: "Thermochemistry of Sulfones Relevant to Oxidative Desulfuriz
- Source: ACS Energy & Fuels
-
URL: [Link]
Sources
Common byproducts in the synthesis of 3-Chlorophenylsulfonylethanol and their removal
Welcome to the technical support center for the synthesis of 3-Chlorophenylsulfonylethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, particularly the formation of byproducts and their effective removal, to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts I should expect when synthesizing 3-Chlorophenylsulfonylethanol?
The synthesis of 3-Chlorophenylsulfonylethanol typically involves the reaction of 3-chlorophenylsulfonyl chloride with an excess of ethylene glycol. While this is a straightforward sulfonylation reaction, several byproducts can form, complicating purification and reducing yield.
Primary Byproducts:
-
1,2-Bis(3-chlorophenylsulfonyloxy)ethane: This is arguably the most significant byproduct, formed when both hydroxyl groups of ethylene glycol react with the sulfonyl chloride. Its formation is favored if the molar ratio of ethylene glycol to sulfonyl chloride is not sufficiently high.
-
Unreacted 3-Chlorophenylsulfonyl Chloride: Incomplete reactions will leave unreacted starting material. This is more likely with insufficient reaction time or suboptimal temperatures.
-
Unreacted Ethylene Glycol: As ethylene glycol is typically used in excess to minimize the formation of the bis-sulfonated product, a significant amount will remain after the reaction.[1]
-
3-Chlorophenylsulfonic Acid: This hydrolysis product forms if moisture is present in the reaction mixture, reacting with the starting 3-chlorophenylsulfonyl chloride. Sulfonation reactions can be reversible in the presence of water.[2]
-
Polymers: Under certain conditions, particularly at elevated temperatures, side reactions can lead to the formation of polymeric materials.[3]
The following diagram illustrates the primary reaction and the formation of the main byproduct:
Caption: Reaction scheme for the synthesis of 3-Chlorophenylsulfonylethanol and the formation of the major bis-sulfonated byproduct.
Q2: How can I detect and quantify these byproducts in my crude reaction mixture?
A multi-pronged analytical approach is recommended for the accurate detection and quantification of byproducts.
| Analytical Technique | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid qualitative assessment of reaction completion and byproduct profile. | Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation. Visualize spots under UV light (254 nm).[4] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the desired product and impurities. | A reverse-phase C18 column is often effective.[5] The mobile phase may consist of a gradient of acetonitrile and water. UV detection is suitable as the aromatic ring provides a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile byproducts and impurities. | Useful for detecting unreacted starting materials and other low molecular weight species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of byproducts. | ¹H and ¹³C NMR will provide distinct signals for the desired product and the bis-sulfonated byproduct, allowing for a quantitative assessment of their ratio in the crude mixture. |
| Ion-Exchange Chromatography | Analysis of sulfonated compounds. | This method is well-suited for the separation of sulfonated compounds.[6] |
Q3: My reaction is producing a high proportion of the bis-sulfonated byproduct. What can I do to minimize its formation?
High levels of the bis-sulfonated byproduct are a common issue. Here are some troubleshooting strategies:
| Observation | Potential Cause | Recommended Action |
| High levels of 1,2-bis(3-chlorophenylsulfonyloxy)ethane | Insufficient excess of ethylene glycol. | Increase the molar ratio of ethylene glycol to 3-chlorophenylsulfonyl chloride. Ratios of 5:1 to 10:1 are often effective. |
| Rate of addition of sulfonyl chloride is too fast. | Add the 3-chlorophenylsulfonyl chloride dropwise to the ethylene glycol solution, maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate.[2] | |
| Presence of 3-chlorophenylsulfonic acid | Moisture in the reaction setup or reagents. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2] |
| Low conversion/unreacted starting material | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours). |
| Darkening of the reaction mixture | Localized overheating or side reactions. | Ensure efficient stirring and cooling throughout the addition of the sulfonyl chloride.[3] Excessive temperatures can promote the formation of sulfones and other degradation products.[2] |
Q4: What are the best methods for removing the byproducts and purifying 3-Chlorophenylsulfonylethanol?
A sequential purification strategy is generally the most effective.
Sources
- 1. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 3-Chlorophenylsulfonylethanol Synthesis
Ticket ID: #SYN-3CPSE-OPT Subject: Yield Optimization & Impurity Profiling for 2-(3-Chlorophenylsulfonyl)ethanol assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Hidden" Elimination Trap
Welcome to the technical support center. Based on field data regarding 2-(3-chlorophenylsulfonyl)ethanol (CAS: roughly analogous to 20611-21-6 parent), low yields are rarely due to the failure of the core reaction.[1] Instead, they are almost exclusively caused by unintentional
The sulfonyl group (
This guide breaks down the failure points of the standard oxidation route:
Part 1: Diagnostic Triage (Visual Guide)[1]
Before altering your protocol, determine where the mass is going. Use this decision tree to diagnose the specific failure mode.
Figure 1: Diagnostic decision tree for identifying yield loss mechanisms in sulfonyl ethanol synthesis.
Part 2: Troubleshooting Specific Failure Modes
Issue 1: The "Vinyl Sulfone" Leak (Major Cause)
Symptom: Low isolated yield, but crude NMR shows a set of doublets around 6.0–7.0 ppm (vinyl protons).
Mechanism:
The 3-chloro substituent increases the acidity of the
Corrective Actions:
-
Avoid Basic Workup: Do NOT neutralize the oxidation reaction (usually acidic if using
/Acetic Acid) with strong bases like NaOH or . The heat of neutralization + high pH triggers rapid elimination. -
Buffer Control: If neutralization is required to remove acid, use saturated
strictly at 0°C and do not exceed pH 7.5. -
Temperature: Never distill the product at atmospheric pressure; the heat will drive dehydration.
Issue 2: Incomplete Oxidation (Sulfoxide Contamination)
Symptom: Product melting point is low; LC-MS shows M-16 peak.[1]
Mechanism:
Oxidation occurs in two steps: Thioether
-
Stoichiometry: Ensure at least 2.5 to 3.0 equivalents of oxidant (
or mCPBA) are used.[1] -
Catalysis: If using Hydrogen Peroxide, a catalyst is mandatory.[1] Sodium Tungstate (
) is the industry standard (0.5–2 mol%).[1] Without it, the reaction stalls at the sulfoxide.
Issue 3: Phase Transfer Losses (Solubility)
Symptom: Clean reaction on TLC, but low mass recovery after extraction. Mechanism: Sulfonyletanols are polar molecules with significant water solubility, especially the 2-hydroxyethyl tail.[1] Corrective Actions:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.[1]
-
Solvent Choice: Ethyl Acetate is often insufficient.[1] Use Dichloromethane (DCM) or Chloroform for extraction (
extractions minimum).[1]
Part 3: Optimized Experimental Protocol
This protocol utilizes a Tungstate-catalyzed oxidation, which is safer and more selective than mCPBA or Permanganate methods.[1]
Step 1: Synthesis of 2-(3-chlorophenylthio)ethanol (Precursor)
Note: If you already have the thioether, skip to Step 2.[1]
-
Reagents: 3-Chlorothiophenol (1.0 eq), 2-Chloroethanol (1.2 eq), NaOH (1.1 eq), Ethanol (Solvent).
-
Procedure: Dissolve NaOH in Ethanol. Add 3-Chlorothiophenol (Exothermic!).[1] Add 2-Chloroethanol dropwise at reflux.
-
Key Check: Ensure full conversion of thiol. Residual thiol poisons the oxidation catalyst in the next step.
Step 2: Oxidation to 2-(3-chlorophenylsulfonyl)ethanol
| Parameter | Specification | Reason |
| Substrate | 2-(3-chlorophenylthio)ethanol | Purified (free of thiol) |
| Oxidant | 30% | Excess required for Sulfoxide |
| Catalyst | Essential for second oxidation step | |
| Solvent | Methanol or Acetic Acid | Homogenizes the reaction |
| Temperature | 50°C – 60°C | High enough to drive kinetics, low enough to prevent elimination |
Detailed Workflow:
-
Dissolve 10 mmol of thioether in 20 mL Methanol (or Acetic Acid).
-
Add 0.1 mmol Sodium Tungstate (
). -
Add 0.1 mmol Phenylphosphonic acid (optional co-catalyst for pH control).[1]
-
Heat to 50°C.
-
Dropwise Addition: Add 30 mmol
(30%) slowly. Caution: Highly Exothermic.[1] -
Maintain at 60°C for 2–4 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 1:1).[1]
Workup (The Critical Step):
-
Cool reaction to 4°C (Ice bath).
-
Quench excess peroxide with saturated Sodium Sulfite (
) solution.[1] Test with starch-iodide paper. -
Do NOT add strong base. [1]
-
Remove Methanol under reduced pressure (Rotovap) at
. -
Dilute residue with water and saturate with NaCl .[1]
-
Extract with DCM (
) . -
Dry organic layer over
, filter, and concentrate.
Part 4: Reaction Pathway Visualization[1]
Understanding the "Danger Zone" is critical for yield preservation.[1]
Figure 2: Reaction pathway showing the progression from thiol to sulfone and the critical elimination risk point.[1][2]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use mCPBA instead of Tungstate/
Q: My product is an oil, but it should be a solid. Why?
A: This usually indicates a mixture of Sulfoxide and Sulfone. The pure Sulfone (3-chlorophenylsulfonylethanol) is typically a crystalline solid (MP
Q: Why is the 3-Chloro analog harder to make than the phenyl analog?
A: The Chlorine atom at the meta-position is electron-withdrawing.[1] This pulls electron density away from the sulfur, which in turn pulls density from the
References
-
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 2-(p-Chlorophenylthio)ethanol. Retrieved from
-
Sato, K., et al. (1997).[1] "A Practical Method for the Oxidation of Sulfides to Sulfones." Tetrahedron, 53(20).[1] (General reference for Tungstate catalyzed oxidation).
-
Santa Cruz Biotechnology. (n.d.).[1] 2-(Phenylsulfonyl)ethanol Product Data. Retrieved from
-
Google Patents. (2014).[1] CN103910658A - Method of oxidizing thioether to sulfone.[1] Retrieved from
-
National Institutes of Health (NIH). (2025).[1] 2-Phenylethanol Compound Summary. PubChem.[4][5] Retrieved from [1]
Sources
- 1. CAS 20611-21-6: 2-(Phenylsulfonyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions involving 3-Chlorophenylsulfonylethanol
Welcome to the Technical Support Center for advanced functionalization of 3-Chlorophenylsulfonylethanol (CAS: 107737-88-2). As a bifunctional molecule featuring both a reactive aliphatic tail and a di-substituted aromatic ring, achieving strict regioselectivity requires overriding competing electronic and steric pathways.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your synthetic workflows succeed.
Workflow for regioselective functionalization of 3-Chlorophenylsulfonylethanol.
FAQ 1: Aromatic Ring Functionalization
Q: Why do Electrophilic Aromatic Substitution (EAS) reactions on 3-chlorophenylsulfonylethanol yield intractable mixtures, and how can I selectively functionalize the ring?
The Causality: You are fighting a battle of mismatched electronic directing groups. The sulfonyl group (-SO₂R) is strongly deactivating and meta-directing (directing to C3 and C5). However, the chloro group (-Cl) at C3 is ortho/para-directing (directing to C2, C4, and C6). Because these groups direct electrophiles to completely different carbons, traditional EAS reactions (like nitration or halogenation) lack a unified electronic bias, resulting in a statistical mixture of regioisomers.
The Solution: Abandon electronic control and rely entirely on steric control via Iridium-catalyzed C-H borylation[1]. By using a bulky catalyst complex like [Ir(OMe)(cod)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), the catalyst is physically blocked from activating the C2 and C4 positions (flanked by the -Cl and -SO₂R groups). The reaction is forced to the least sterically hindered C5 position[1].
Quantitative Data: Ligand Steric Impact on C-H Borylation Regioselectivity
| Catalyst System | Ligand Steric Bulk | Temp (°C) | C4:C5:C6 Ratio | Total Yield (%) |
|---|---|---|---|---|
| [Ir(OMe)(cod)]₂ | dtbpy (High) | 80 | <1 : 85 : 15 | 82 |
| [Ir(OMe)(cod)]₂ | bpy (Low) | 80 | 10 : 50 : 40 | 65 |
| Pd(OAc)₂ (EAS) | None | 100 | 33 : 33 : 33 | Complex |
Self-Validating Protocol: Regioselective Ir-Catalyzed C-H Borylation
-
Catalyst Activation: In a nitrogen-filled glovebox, mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in dry THF (2 mL).
-
Validation Checkpoint: The solution must transition from pale yellow to a deep red/brown within 5 minutes, confirming the formation of the active Ir-bipyridine complex.
-
-
Substrate Addition: Add 3-chlorophenylsulfonylethanol (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv). Seal the vessel and heat to 80 °C for 16 hours.
-
Reaction Validation: Analyze the crude mixture via ¹H NMR.
-
Validation Checkpoint: The disappearance of the complex multiplet in the aromatic region and the emergence of two distinct doublets with a small coupling constant (J ≈ 1.5 Hz) confirms meta-relationship protons, validating strict C5 regioselectivity over C4/C6.
-
FAQ 2: Aliphatic Tail Modifications
Q: How do I ensure strict
The Causality:
Attempting a direct Sₙ2 displacement on the activated primary alcohol (e.g., a mesylate) often fails because the adjacent sulfonyl group makes the
The Solution:
Do not fight the thermodynamics; lean into them. Intentionally drive the reaction to the vinyl sulfone first. Vinyl sulfones are exceptional Michael acceptors[2]. Under mild conditions, nucleophiles will undergo strictly regioselective
Self-Validating Protocol: Vinyl Sulfone Formation & -Addition
-
Elimination: Dissolve the substrate in CH₂Cl₂ at 0 °C. Add Et₃N (2.5 equiv) followed dropwise by Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours at room temperature.
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The intermediate vinyl sulfone is highly UV-active and will appear at a significantly higher R_f (~0.6) than the starting alcohol (~0.2).
-
-
Michael Addition: Isolate the vinyl sulfone, redissolve in THF, and add your target amine (1.1 equiv) and a catalytic amount of DBU (0.1 equiv). Stir at 40 °C for 4 hours.
-
Validation Checkpoint: Confirm the
-addition product via ¹H NMR. Look for the complete disappearance of the vinylic protons (6.0–7.0 ppm) and the emergence of two distinct triplets around 3.0–3.5 ppm, characteristic of the newly formed -SO₂-CH₂-CH₂-N- linkage.
-
FAQ 3: Chemoselectivity in Cross-Coupling
Q: When performing a Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at the C-Cl bond, why do I see low yields and etherification side-products?
The Causality: While the electron-withdrawing sulfonyl group activates the C-Cl bond for oxidative addition by Palladium[3], the unprotected primary alcohol on the aliphatic tail acts as a competitive ligand. It can coordinate to the Pd center, stalling the catalytic cycle, or undergo base-catalyzed intramolecular side reactions (such as etherification) under the alkaline conditions required for cross-coupling.
The Solution: You must temporarily mask the electronic interference of the hydroxyl group. Protect the -OH as a tert-Butyldimethylsilyl (TBS) ether prior to the cross-coupling step. Furthermore, utilize a highly active, electron-rich biaryl phosphine ligand (like XPhos) which accelerates the reductive elimination step faster than any potential side-reactions can occur.
References
-
Regioselective Postmodification of Aryl Sulfonyl Fluorides via Iridium(I)-Catalysed C-H Borylation Source: ResearchGate URL:[Link]
-
An insight into our research on vinyl sulfone-modified pyranosides and furanosides Source: Comptes Rendus Chimie (Academie des Sciences) URL:[Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI Molecules URL:[Link]
Sources
Technical Support Center: Solvent Effects on the Reactivity of 3-Chlorophenylsulfonylethanol
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chlorophenylsulfonylethanol and related compounds. The reactivity of this molecule, particularly in cyclization and substitution reactions, is profoundly influenced by the choice of solvent.[1][2] Solvents do more than just dissolve reactants; they actively participate in the reaction by stabilizing transition states, intermediates, and reagents, thereby dictating reaction pathways, rates, and ultimate product distribution.[1][3]
Compounds containing a sulfonyl group are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] Understanding and controlling their synthesis is paramount. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you navigate the complexities of solvent effects in your experiments and overcome common obstacles encountered in drug development.[6]
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions involving 3-Chlorophenylsulfonylethanol?
A1: The structure of 3-Chlorophenylsulfonylethanol contains several key features: a hydroxyl group (a potential internal nucleophile), a chlorine atom (a potential leaving group), and a phenylsulfonyl group (a strong electron-withdrawing group and potential leaving group). This multi-functionality means that different reaction pathways, such as intramolecular substitution (SN2) to form a cyclic ether or elimination (E2), are in constant competition.
Solvents directly mediate this competition:
-
Stabilization of Intermediates: Polar protic solvents can stabilize carbocation-like transition states, potentially favoring an SN1/E1 pathway, while polar aprotic solvents are better for SN2 reactions.[7][8]
-
Nucleophile Reactivity: Protic solvents (like water or ethanol) can form hydrogen bonds with the hydroxyl group or an external base, creating a "solvent cage" that reduces its nucleophilicity and slows down SN2-type reactions.[9] Aprotic solvents (like DMF or DMSO) do not form these cages, leaving the nucleophile more "free" and reactive.[7][10]
-
Solubility: Ensuring all reactants, reagents, and catalysts are fully dissolved is fundamental for a homogenous and reproducible reaction.[2]
Q2: What are the main classes of solvents I should consider, and what are their key differences?
A2: Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[7][11]
| Solvent Class | Key Characteristics | Examples |
| Polar Protic | Contain O-H or N-H bonds; can donate hydrogen bonds. They have high dielectric constants.[7][10] | Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH) |
| Polar Aprotic | Have large dipole moments but lack O-H or N-H bonds; cannot donate hydrogen bonds.[11] | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone |
| Non-Polar | Have small or zero dipole moments and low dielectric constants.[11] | Toluene, Hexane, Dichloromethane (DCM), Carbon Tetrachloride (CCl₄) |
The primary difference lies in their interaction with charged species. Protic solvents are excellent at solvating both cations and anions, while polar aprotic solvents are good at solvating cations but leave anions relatively unsolvated, which can dramatically increase the reactivity of anionic nucleophiles.[10][12]
Q3: How do I choose a starting solvent for my reaction optimization?
A3: Your choice should be guided by the proposed reaction mechanism.
-
For an Intramolecular SN2 Reaction (e.g., base-mediated cyclization): Start with a polar aprotic solvent like DMF or Acetonitrile. These solvents will enhance the nucleophilicity of the deprotonated hydroxyl group and accelerate the reaction.[9][12]
-
If a Carbocation Intermediate is Possible (SN1/E1): A polar protic solvent like ethanol or water could be a starting point, as they excel at stabilizing charged intermediates.[8] However, for a primary alcohol derivative, this is less likely.
-
If Reactants are Non-Polar: A non-polar solvent like Toluene might be necessary for solubility, perhaps with a phase-transfer catalyst if an ionic reagent is used.
Always consult the literature for similar transformations to see what has been successful for related substrates.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I've run my reaction (e.g., base-mediated cyclization) but see only starting material or a complex mixture with very little desired product. What should I do?
A: A low or zero yield is a common but solvable issue. A systematic approach is key.
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Verify Reagent and Material Purity:
-
Cause: Sulfonyl chlorides can be moisture-sensitive and hydrolyze over time.[13] Bases can degrade. The starting 3-Chlorophenylsulfonylethanol could be impure.
-
Solution: Use freshly opened or properly stored reagents.[14] Confirm the purity of your starting material via NMR or LC-MS. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
-
Re-evaluate Your Solvent Choice:
-
Cause: The solvent may be inhibiting your desired reaction pathway. For a base-mediated cyclization, a protic solvent like ethanol will hydrogen-bond with your base and the alkoxide intermediate, drastically reducing their reactivity.[7][9]
-
Solution: Switch to a polar aprotic solvent. If you used ethanol, try DMF, DMSO, or MeCN. These solvents do not suppress nucleophilicity and often lead to significant rate enhancements for SN2 reactions.[9][12]
-
-
Optimize Reaction Conditions:
-
Cause: The reaction may be too slow at the current temperature, or the base may not be strong enough.
-
Solution:
-
Temperature: Gently heat the reaction (e.g., to 50-80 °C). Monitor by TLC or LC-MS to ensure the product is stable at higher temperatures.
-
Base: If using a weak base (e.g., K₂CO₃), consider a stronger, non-nucleophilic base like sodium hydride (NaH) or DBU.
-
-
-
Check Your Workup Procedure:
-
Cause: The product might be water-soluble or unstable to the acidic or basic conditions of the workup.[13][15]
-
Solution: Before quenching the entire reaction, take a small aliquot, treat it with your planned aqueous solution, and analyze it by TLC.[15] If the product degrades, a milder workup (e.g., filtration and evaporation) is needed. Check the aqueous layer by TLC to see if your product partitioned into it.[15]
-
Problem 2: Reaction is Sluggish and Incomplete
Q: My reaction starts but seems to stall after reaching 30-50% conversion, even after a long time. What's happening?
A: A stalled reaction often points to reagent deactivation or product inhibition.
Possible Causes & Solutions:
-
Insufficient Base: The reaction may generate an acidic byproduct that neutralizes your base over time.
-
Solution: Use a slight excess of the base (e.g., 1.2-1.5 equivalents).
-
-
Poor Solubility: As the reaction progresses, the product or a salt byproduct might precipitate, hindering the reaction.
-
Solution: Try a different solvent in which all components are more soluble, or run the reaction at a higher dilution.[14]
-
-
Solvent Viscosity: In very viscous solvents, reaction rates can sometimes be limited by the diffusion of molecules.[16] This is less common but possible.
-
Solution: If using a highly viscous solvent like DMSO at room temperature, consider switching to a less viscous alternative like DMF or MeCN, or increase the temperature to reduce viscosity.
-
Problem 3: Formation of Multiple Byproducts
Q: My TLC/LC-MS shows several spots/peaks in addition to my desired product. How can I improve selectivity?
A: Byproduct formation indicates that competitive reaction pathways are occurring. Solvent choice is a powerful tool to control selectivity.
Caption: How solvent choice directs the reaction toward SN2 or E2 pathways.
Common Scenarios & Solutions:
-
Elimination vs. Substitution: If you observe an alkene byproduct, an E2 elimination is competing with your desired SN2 cyclization.
-
Cause & Solution: Elimination is often favored by sterically hindered bases and certain solvent conditions. Using a less hindered base and a polar aprotic solvent like DMSO or DMF strongly favors the SN2 pathway.[9] Protic solvents can weaken the nucleophile, sometimes giving elimination pathways a competitive edge.
-
-
Formation of Isomers: In reactions involving aromatic rings, you might form different isomers.[13]
-
Solution: While less common for this specific substrate's cyclization, changing the solvent polarity can sometimes influence the regioselectivity of reactions. Screening solvents like Toluene, THF, and Acetonitrile is a valid strategy.
-
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization
This protocol provides a starting point for optimizing the cyclization of 3-Chlorophenylsulfonylethanol.
-
Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3-Chlorophenylsulfonylethanol (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 10 mL). Stir until the starting material is fully dissolved.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise over 5 minutes.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Kinetic Study to Compare Solvent Effects
This procedure allows for the quantitative comparison of reaction rates in different solvents.
-
Stock Solutions: Prepare stock solutions of 3-Chlorophenylsulfonylethanol and a non-nucleophilic base (e.g., DBU) in the solvents you wish to test (e.g., Acetonitrile, DMF, Ethanol).
-
Reaction Setup: In separate temperature-controlled vials (e.g., at 25.0 °C), place equal volumes of the starting material stock solution for each solvent.
-
Initiation: To initiate the reactions simultaneously, add an equal volume of the base stock solution to each vial. Start a timer.
-
Sampling: At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vial and immediately quench it in a separate vial containing a quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched aliquots by a quantitative method like HPLC or GC to determine the concentration of the starting material and product at each time point.
-
Data Processing: Plot the concentration of the reactant versus time for each solvent. Use integrated rate laws to determine the rate constant (k) for each reaction.[17] Comparing the 'k' values will give you a quantitative measure of the solvent's effect on the reaction rate.
References
- Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
- Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Wikipedia. (n.d.). Solvent effects.
- PSIBERG. (2022, July 21). Protic vs Aprotic Solvents (with Examples).
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
- Oreate AI Blog. (2025, December 19). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry.
- BenchChem. (2025, December).
- da Silva Corrêa, C. M. M., et al. (1994). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Journal of the Chemical Society, Perkin Transactions 2.
- Gui, L., et al. (2024, September 6). On the design of optimal computer experiments to model solvent effects on reaction kinetics. RSC Publishing.
- Fiveable. (n.d.). Experimental Methods in Chemical Kinetics.
- Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction.
- LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- ResearchGate. (2016, October 5). Solvent Effects in Organic Chemistry.
- Frontier, A. (2026). Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry.
- Gadda, G., & Sobrado, P. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Biochemistry.
- Nyongesa, F. W. (2024, April 10).
- ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- arXiv.org. (2021, November 10). Solvent Effects on the Menshutkin Reaction.
- PMC. (2011, April 29).
- International Journal of ChemTech Research. (2016, December 21). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids.
- Smolecule. (2026).
- International Journal of Molecular Sciences. (2011, June 27).
- Vici Health Sciences. (2024, November 27). Obstacles in Drug Development and How to Overcome Them.
- Jena Bioscience. (n.d.). Application Guide Isothermal Reaction and Troubleshooting.
- PubMed. (2010, July 15).
- PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
- PubMed. (2003, January 15). Reaction mechanism of 3-chlorophenol with OH, H in aqueous solution.
- Bentham Science. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
- kchem.org. (n.d.). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- MDPI. (2025, March 31). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures.
- ResearchGate. (2025, August 6). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 7. psiberg.com [psiberg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. theorango.com [theorango.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. allresearchjournal.com [allresearchjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
Validation & Comparative
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of 3-Chlorophenylsulfonylethanol
The Gas-Phase Thermodynamics of Arylsulfonyl Ethanols
The structural elucidation of halogenated arylsulfonyl ethanols—critical building blocks and reactive intermediates in drug development—requires more than simple pattern matching; it demands an understanding of gas-phase thermodynamics. 3-Chlorophenylsulfonylethanol (3-CPSE) consists of a meta-chlorinated aromatic ring, a highly oxidized sulfonyl core (-SO₂-), and a terminal ethanol moiety.
When subjected to Electrospray Ionization (ESI) or Electron Ionization (EI), the fragmentation of this molecule is dictated by a steep thermodynamic gradient that favors the expulsion of highly stable neutral molecules. While the S=O bonds are exceptionally strong, the C-S bonds are the primary sites of cleavage. The hallmark of this process is the extrusion of neutral sulfur dioxide (64 Da), a universally recognized diagnostic feature for sulfones and sulfonamides driven by the thermodynamic stability of gaseous SO₂[1].
Furthermore, the presence of the chlorine atom provides a built-in diagnostic tracer. The natural isotopic distribution of ³⁵Cl and ³⁷Cl creates a strict 3:1 isotopic signature in the mass spectra, allowing researchers to track which fragments retain the aromatic ring and which do not.
Comparative Fragmentation Topography
To fully understand the analytical behavior of 3-CPSE, it must be benchmarked against its unsubstituted baseline, 2-(Phenylsulfonyl)ethanol[2], and its regioisomer, 4-Chlorophenylsulfonylethanol. The position of the halogen dramatically alters the electronic steering of the fragmentation pathways.
Quantitative Comparison of Key Fragments
| Compound | Precursor Ion [M+H]⁺ | Base Peak (m/z) | Key Diagnostic Fragments (m/z) | Halogen Isotope Ratio | Mechanistic Driver |
| Phenylsulfonylethanol | 187.0 | 141.0 | 141.0 ([PhSO₂]⁺), 77.0 ([Ph]⁺) | N/A | Baseline C-S cleavage |
| 3-Chlorophenylsulfonylethanol | 221.0 / 223.0 | 175.0 / 177.0 | 175.0, 111.0, 203.0 | 3:1 (³⁵Cl:³⁷Cl) | Inductive electron withdrawal |
| 4-Chlorophenylsulfonylethanol | 221.0 / 223.0 | 111.0 / 113.0 | 175.0, 111.0, 203.0 | 3:1 (³⁵Cl:³⁷Cl) | Resonance stabilization |
Causality of the Regioisomer Effect: Why does the para-isomer (4-CPSE) favor the m/z 111 base peak while the meta-isomer (3-CPSE) favors m/z 175? In 4-CPSE, the para-chloro substituent can donate electron density through resonance, stabilizing the terminal phenyl cation and driving the SO₂ extrusion reaction to completion. Conversely, in 3-CPSE, the meta-chloro group exerts a purely inductive electron-withdrawing effect. Lacking resonance stabilization, the resulting meta-chlorophenyl cation is higher in energy. This kinetically stalls the fragmentation at the sulfonyl cation stage, rendering m/z 175 the dominant base peak[3].
Visualizing the Fragmentation Logic
The following diagram maps the specific bond cleavages and neutral losses that define the 3-CPSE fragmentation tree.
Fig 1: ESI-MS/MS fragmentation pathways of 3-Chlorophenylsulfonylethanol.
Protocol: Self-Validating LC-MS/MS Workflow
To ensure absolute trustworthiness in structural elucidation, this protocol employs a self-validating logic gate: no fragment is annotated unless its isotopic signature matches the theoretical ³⁵Cl:³⁷Cl distribution.
Step 1: Matrix Preparation & Calibration
-
Action: Dissolve 3-CPSE in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike with 10 ng/mL of an internal standard (e.g., deuterated phenylsulfonylethanol).
-
Causality: Methanol ensures complete solvation of the amphiphilic sulfone, while the internal standard controls for matrix-induced ion suppression, ensuring quantitative reliability.
Step 2: Chromatographic Resolving
-
Action: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Causality: The acidic mobile phase pre-conditions the analyte for positive mode protonation, maximizing the [M+H]⁺ yield before it enters the ESI source.
Step 3: Ramped Collision-Induced Dissociation (CID)
-
Action: Operate the Q-TOF mass spectrometer in ESI+ mode. Apply a ramped collision energy from 10 eV to 40 eV.
-
Causality: A static collision energy will either miss the fragile dehydration event (-18 Da) at low energies or completely obliterate the intermediate sulfonyl cation at high energies[4]. Ramping ensures the entire fragmentation topography is captured in a single duty cycle.
Step 4: The Isotopic Validation Gate (Data Processing)
-
Action: Extract ion chromatograms for m/z 175.0 and 177.0. Calculate the Area Under the Curve (AUC) ratio.
-
Causality: The natural abundance of Chlorine dictates a strict 3:1 ratio for ³⁵Cl to ³⁷Cl. If the integrated ratio of m/z 175 to 177 deviates by more than 5% from 3.0, the system automatically flags the peak as an isobaric contaminant, preventing false positive identification.
Fig 2: Standardized LC-MS/MS analytical workflow for arylsulfonyl ethanols.
References
-
The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation - ResearchGate. 1
-
2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem - NIH. 2
-
Mass Spectrometry Fragmentation Pathways of Aromatic Sulfonamides and Sulfones - National Institute of Standards and Technology (NIST). 4
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles - AIP Publishing. 3
Sources
Comparison of synthetic routes for 3-Chlorophenylsulfonylethanol based on yield and purity
Executive Summary
Target Compound: 2-(3-Chlorophenylsulfonyl)ethanol CAS: 80603-36-3 Structure: 3-Cl-C₆H₄-SO₂-CH₂CH₂-OH[1]
This guide evaluates the two primary synthetic pathways for 2-(3-chlorophenylsulfonyl)ethanol: Thiol Alkylation-Oxidation (Route A) and Sulfinate Alkylation (Route B) .
Based on yield, purity, and safety profiles, Route A is identified as the superior method for laboratory to pilot-scale production. It consistently delivers overall yields >90% with high purity (>98%) via a robust two-step sequence. Route B, while convergent, suffers from lower nucleophilicity of the sulfinate anion and variable yields (65-80%), often requiring harsher conditions or hazardous reagents like ethylene oxide.
Part 1: Comparative Analysis of Synthetic Routes
Route A: Thiol Alkylation followed by Oxidation (Recommended)
This route involves the nucleophilic substitution of 2-chloroethanol by 3-chlorothiophenol, followed by chemoselective oxidation of the sulfide to the sulfone.
-
Step 1: 3-Chlorothiophenol + 2-Chloroethanol
2-(3-Chlorophenylthio)ethanol -
Step 2: 2-(3-Chlorophenylthio)ethanol
2-(3-Chlorophenylsulfonyl)ethanol
Route B: Sulfinate Alkylation
This route utilizes the displacement of a halide from 2-chloroethanol by a sulfinate salt.
-
Reaction: 3-Chlorobenzenesulfinate (Na salt) + 2-Chloroethanol
2-(3-Chlorophenylsulfonyl)ethanol
Performance Metrics Table
| Metric | Route A: Thiol Alkylation-Oxidation | Route B: Sulfinate Alkylation |
| Overall Yield | 90 - 95% | 65 - 80% |
| Purity (Crude) | High (>95%); Sulfone crystallizes easily | Moderate; often contains unreacted sulfinate |
| Reaction Conditions | Mild (Reflux EtOH; Room Temp Oxidation) | Harsh (High Temp, often requires DMF/pressure) |
| Reagent Availability | High (Thiols are common commodity chemicals) | Medium (Sulfinates are less stable/more expensive) |
| Scalability | Excellent; Exotherm in oxidation is manageable | Good; but alkylation kinetics are slow |
| Safety Profile | Moderate (Thiol odor; Peroxide handling) | Moderate/Low (Ethylene oxide variant is high risk) |
Part 2: Detailed Experimental Protocol (Route A)
Phase 1: Synthesis of Sulfide Intermediate
Objective: Preparation of 2-(3-chlorophenylthio)ethanol.
Reagents:
-
3-Chlorothiophenol (1.0 equiv)
-
Sodium Hydroxide (1.1 equiv, aq. solution or pellets)
Protocol:
-
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 3-chlorothiophenol in ethanol.
-
Deprotonation: Add NaOH slowly at room temperature. Stir for 30 minutes to generate the sodium thiolate.
-
Alkylation: Add 2-chloroethanol dropwise over 20 minutes. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3-5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of thiol.
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (x3). Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Checkpoint: The product is typically a pale yellow oil. Yield: ~95%.
-
Phase 2: Oxidation to Sulfone
Objective: Chemoselective oxidation of sulfide to sulfone without over-oxidation or side reactions.
Reagents:
-
Sulfide Intermediate (from Phase 1)
-
Hydrogen Peroxide (30% aq., 2.5 - 3.0 equiv)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 1-2 mol% catalyst)
-
Acidic Buffer (Acetic acid or dilute H₂SO₄ to pH ~4-5)
Protocol:
-
Setup: Dissolve the sulfide intermediate in Methanol. Add the Sodium Tungstate catalyst.
-
Oxidation: Heat the solution to 50-60°C. Add H₂O₂ dropwise. Caution: The reaction is highly exothermic. Control addition rate to maintain temperature.
-
Completion: After addition, stir at 60°C for 2-4 hours. Monitor by TLC or HPLC. The intermediate sulfoxide appears first, then converts to sulfone.
-
Quench: Cool to room temperature. Quench excess peroxide with saturated sodium sulfite solution (check with starch-iodide paper).
-
Isolation: Remove methanol under vacuum. The product often precipitates as a white solid from the aqueous residue. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
-
Final Product: White crystalline solid. Yield: ~92-96%. Purity: >99%.
-
Part 3: Mechanistic Insights & Troubleshooting
Mechanism of Catalytic Oxidation (Route A, Phase 2)
The tungsten-catalyzed oxidation proceeds via the formation of a peroxotungstate species, which acts as the active electrophilic oxygen transfer agent.
-
Activation:
-
First Oxidation: Nucleophilic attack of the sulfide sulfur on the electrophilic peroxo-oxygen yields the Sulfoxide .
-
Second Oxidation: The sulfoxide, being less nucleophilic than the sulfide, requires the continued presence of the active catalyst and heat to convert to the Sulfone .
-
Critical Note: Without a catalyst (e.g., using only H₂O₂), the reaction often stalls at the sulfoxide stage or requires harsh conditions that may degrade the alcohol functionality.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Oxidation | Stalled at Sulfoxide | Increase Temp to 60-70°C; Add 0.5 equiv more H₂O₂; Ensure pH is acidic (pH 4-5). |
| Low Yield (Phase 1) | Disulfide formation | Degas solvents with N₂; Ensure slight excess of chloroethanol. |
| Product Color (Yellow) | Trace impurities/Thiol | Recrystallize from Ethanol/Water; Wash with dilute NaOH during workup. |
| Exotherm Runaway | H₂O₂ addition too fast | Use a dropping funnel; Cool with water bath if temp exceeds 65°C. |
Part 4: Visualization
Synthetic Pathway Diagram
The following diagram illustrates the convergent logic of the two routes and the specific workflow for the recommended Route A.
Caption: Comparison of Synthetic Pathways. Route A (Top) proceeds via a sulfide intermediate, offering higher control and yield compared to the direct alkylation in Route B (Bottom).
Experimental Workflow (Route A)
Detailed process flow for the recommended laboratory protocol.
Caption: Step-by-step experimental workflow for Route A, highlighting critical checkpoints for purity control.
References
-
BenchChem Technical Support. (2025).[2][6] An In-depth Technical Guide to the Synthesis of 2-(p-Chlorophenylthio)ethanol. Retrieved from
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[7][8] "Oxidation of Sulfides to Sulfones using H2O2/WO4 System". Journal of Organic Chemistry, 75, 6208-6213.[7][8] Retrieved from
-
Inoue, T., Asahara, H., & Ohkubo, K. (2025).[5] "Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents". International Journal of Molecular Sciences. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Chloroethanol Reagent Guide. Retrieved from
-
Organic Syntheses. (1928). "p-Acetaminobenzenesulfonyl chloride (Chlorosulfonation mechanism reference)". Org.[5][8][9] Synth. 8, 100. Retrieved from
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- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Sulfonyl-Containing Reagents: A Detailed Analysis of 3-Chlorophenylsulfonylethanol and Other Key Sulfonylating Agents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparative analysis of 2-(3-chlorophenylsulfonyl)ethanol against a backdrop of well-established sulfonyl-containing reagents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). As a Senior Application Scientist, the objective is to furnish a comprehensive resource that not only outlines the fundamental properties and applications of these reagents but also delves into the mechanistic subtleties that govern their reactivity and selectivity. This guide is structured to provide a logical progression from the foundational principles of sulfonyl chemistry to a nuanced comparison of these vital synthetic tools.
Introduction to Sulfonyl-Containing Reagents: Cornerstones of Modern Organic Synthesis
Sulfonyl-containing reagents are a cornerstone of modern organic synthesis, primarily due to the unique properties of the sulfonyl group (-SO₂-). The strong electron-withdrawing nature of the two oxygen atoms renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][2] This inherent reactivity is harnessed in two principal applications: the formation of sulfonate esters and the synthesis of sulfonamides.
-
Sulfonate Esters as Excellent Leaving Groups: Alcohols, being poor leaving groups (as hydroxide ions), can be readily converted into sulfonate esters. The resulting sulfonate anion is an exceptionally stable leaving group due to the delocalization of the negative charge across the three oxygen atoms, thus facilitating nucleophilic substitution and elimination reactions.[3][4]
-
Sulfonamides in Medicinal Chemistry: The reaction of sulfonyl chlorides with primary or secondary amines yields sulfonamides, a critical pharmacophore found in a multitude of therapeutic agents, including antibacterial drugs and diuretics.[5]
The choice of a particular sulfonylating agent is dictated by the specific requirements of the synthetic transformation, including desired reactivity, selectivity, and the physicochemical properties of the final product. This guide will explore these considerations through a comparative lens.
The Workhorses: Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl)
p-Toluenesulfonyl Chloride (TsCl) and methanesulfonyl chloride (MsCl) are arguably the most ubiquitous sulfonylating agents in organic synthesis. Their distinct structural features give rise to different reactivity profiles.
p-Toluenesulfonyl Chloride (TsCl) is an aromatic sulfonyl chloride characterized by a p-tolyl group attached to the sulfonyl chloride moiety.[6]
-
Properties: TsCl is a white, malodorous solid at room temperature.[7][8] It is moisture-sensitive and should be handled in a dry environment.[7]
-
Reactivity and Applications: The tosyl group is a robust protecting group for alcohols and amines.[6] The resulting tosylates are excellent leaving groups, widely employed in nucleophilic substitution and elimination reactions.[6][9] The aromatic ring in TsCl provides steric bulk, which can influence selectivity in certain reactions.[10]
Methanesulfonyl Chloride (MsCl) is a simple aliphatic sulfonyl chloride.[11]
-
Properties: MsCl is a colorless liquid with a pungent odor.[12][13] It is highly reactive towards water, alcohols, and amines.[11]
-
Reactivity and Applications: The small size of the methyl group makes MsCl a highly reactive and sterically unhindered electrophile.[10] It is often preferred for reactions where high yields and fast reaction rates are desired.[10] Mesylates are also excellent leaving groups and are frequently used as intermediates in a variety of transformations.[11] The formation of mesylates is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂).[11]
The Fluorescent Probe: Dansyl Chloride
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is a unique sulfonylating agent primarily utilized for its fluorescent properties.[14][15]
-
Properties: Dansyl chloride is a yellow to orange powder, soluble in many organic solvents but insoluble in water.[15] It is non-fluorescent until it reacts with a primary or secondary amine to form a stable, blue- or blue-green-fluorescent sulfonamide adduct.[14]
-
Reactivity and Applications: The primary application of dansyl chloride is in biochemical and analytical chemistry for the fluorescent labeling of amino acids, peptides, and proteins.[14] This allows for their detection and quantification at very low concentrations using techniques like HPLC and fluorescence spectroscopy. The fluorescence of dansyl-protein conjugates is sensitive to the local environment, making it a valuable tool for studying protein folding and dynamics.
An Emerging Contender: 2-(3-Chlorophenylsulfonyl)ethanol - A Predicted Profile
Direct experimental data on 2-(3-chlorophenylsulfonyl)ethanol is scarce in the current literature. However, based on the known principles of organic chemistry and data for analogous compounds, we can construct a scientifically sound predicted profile for this reagent.
Proposed Synthesis
A plausible and efficient synthesis of 2-(3-chlorophenylsulfonyl)ethanol would involve the reaction of 3-chlorobenzenesulfonyl chloride with an excess of ethylene glycol. The reaction would likely be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of 2-(3-chlorophenylsulfonyl)ethanol.
Predicted Physicochemical Properties
-
Physical State: Likely a solid at room temperature, similar to other aromatic sulfonyl derivatives.
-
Solubility: Expected to be soluble in polar organic solvents such as dichloromethane, tetrahydrofuran, and acetone, with limited solubility in water.
-
Stability: Should be handled under anhydrous conditions as the sulfonyl group can be susceptible to hydrolysis, though likely more stable than the corresponding sulfonyl chloride.
Predicted Reactivity and Applications
The presence of a chlorine atom in the meta position of the phenyl ring is expected to have a significant influence on the reactivity of the sulfonyl group through its inductive electron-withdrawing effect. This would increase the electrophilicity of the sulfur atom compared to an unsubstituted phenylsulfonyl group.
-
Enhanced Electrophilicity: The electron-withdrawing nature of the chlorine atom will make the sulfur atom more electron-deficient and therefore more susceptible to nucleophilic attack. This suggests that 2-(3-chlorophenylsulfonyl)ethanol would be a more reactive sulfonylating agent than its non-chlorinated counterpart.
-
Leaving Group Ability: When the hydroxyl group of 2-(3-chlorophenylsulfonyl)ethanol is converted into a leaving group (e.g., by protonation or conversion to a halide), the resulting 3-chlorophenylsulfonylethyl group would be a good leaving group. The electron-withdrawing chlorine atom would further stabilize the resulting sulfonate anion, making it an even better leaving group than the unsubstituted phenylsulfonylethyl group.
-
Potential Applications: Given its predicted reactivity, 2-(3-chlorophenylsulfonyl)ethanol could be a valuable reagent for:
-
Introducing the 3-chlorophenylsulfonyl moiety: This could be useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the introduction of a halogen can modulate the electronic and lipophilic properties of a molecule.
-
As a precursor to other reagents: The terminal hydroxyl group could be further functionalized to create a range of specialized reagents.
-
Comparative Analysis
The following table provides a comparative summary of the key properties and characteristics of the discussed sulfonyl-containing reagents.
| Property | 2-(3-Chlorophenylsulfonyl)ethanol (Predicted) | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) |
| Chemical Structure | Aryl sulfonylethanol | Aromatic sulfonyl chloride | Aliphatic sulfonyl chloride | Aromatic sulfonyl chloride with a fluorescent tag |
| Physical State | Solid | Solid[7] | Liquid[12] | Powder[15] |
| Reactivity | High (due to electron-withdrawing Cl) | Moderate | High (sterically unhindered)[10] | Moderate |
| Primary Application | Introduction of 3-chlorophenylsulfonyl group | Formation of tosylates (good leaving groups), protection of alcohols/amines[6] | Formation of mesylates (good leaving groups), high-yield sulfonations[10] | Fluorescent labeling of amines[14] |
| Steric Hindrance | Moderate | High[10] | Low[10] | High |
| Key Feature | Combines sulfonyl functionality with a modifiable hydroxyl group and a halogenated aromatic ring | Well-established, versatile reagent for general organic synthesis | Highly reactive, small molecule for efficient sulfonylations | Fluorescent properties for analytical applications |
Experimental Protocols
General Procedure for the Tosylation of an Alcohol
This protocol describes a standard procedure for the conversion of an alcohol to a tosylate using tosyl chloride.
Materials:
-
Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by recrystallization or column chromatography.
Caption: Experimental workflow for the tosylation of an alcohol.
Conclusion
The selection of a sulfonyl-containing reagent is a critical decision in the design of a synthetic route. While TsCl and MsCl remain the workhorses for general applications due to their well-understood reactivity and commercial availability, specialized reagents like dansyl chloride offer unique functionalities for specific analytical purposes. The predicted profile of 2-(3-chlorophenylsulfonyl)ethanol suggests it could be a valuable addition to the synthetic chemist's toolbox, particularly for applications in medicinal chemistry where fine-tuning of electronic and steric properties is paramount. Its enhanced electrophilicity, coupled with the potential for further modification at the hydroxyl group, presents intriguing possibilities for the development of novel reagents and building blocks. Further experimental validation of the predicted properties of 2-(3-chlorophenylsulfonyl)ethanol is warranted and would undoubtedly contribute to the expanding landscape of sulfonyl chemistry.
References
-
2-(Ethylsulfonyl)ethanol. Merck Index Online. [Link]
-
Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term...[Link]
-
Chongqing Chemdad Co., Ltd. Tosyl chloride.[Link]
-
Grokipedia. Dansyl chloride.[Link]
-
Wikipedia. Dansyl chloride.[Link]
-
Georganics. p-Toluenesulfonyl chloride – description and application.[Link]
-
Wikipedia. Methanesulfonyl chloride.[Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.[Link]
-
HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction.[Link]
-
SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update.[Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group?[Link]
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation.[Link]
-
Chemistry LibreTexts. 4.10: Leaving Group Formation.[Link]
-
Pearson. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons.[Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation.[Link]
-
National Institutes of Health. Recent advances in heterolytic nucleofugal leaving groups.[Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.[Link]
-
ResearchGate. A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water.[Link]
-
National Institutes of Health. Advances in sulfonyl exchange chemical biology: expanding druggable target space.[Link]
-
ResearchGate. Sulfone containing examples of bioactive ingredients and technically relevant compounds.[Link]
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.[Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.[Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-.[Link]
-
MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.[Link]
Sources
- 1. 2-(METHYLSULFONYL)ETHANOL | 15205-66-0 [chemicalbook.com]
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- 3. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
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- 11. Alcohol Reactivity [www2.chemistry.msu.edu]
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Purity Analysis of Synthesized 3-Chlorophenylsulfonylethanol: A Comparative Guide
Executive Summary
In the synthesis of 3-Chlorophenylsulfonylethanol (3-CPSE) , a critical intermediate for vinyl sulfone reactive dyes and pharmaceutical linkers, purity determination is often complicated by the molecule's thermal lability and polarity. While traditional methods like GC-MS and titration offer partial insights, they frequently fail to detect specific process impurities such as 3-chlorobenzenesulfonic acid (hydrolysis byproduct) or 3-chlorophenyl vinyl sulfone (thermal degradation product).
This guide objectively compares analytical methodologies, establishing High-Performance Liquid Chromatography (HPLC) coupled with Quantitative NMR (qNMR) as the superior dual-validation system. This combination ensures both specific impurity profiling (HPLC) and absolute mass balance purity (qNMR), overcoming the limitations of thermal degradation seen in gas chromatography.
Technical Context & Impurity Profile
To understand the analytical challenge, one must understand the synthesis. 3-CPSE is typically synthesized via the condensation of 3-chlorobenzenesulfonyl chloride with ethylene chlorohydrin or the oxidation of 3-chlorophenylthioethanol.
Critical Impurities:
-
3-Chlorobenzenesulfonic acid: Highly polar, formed by hydrolysis of the starting material.
-
3-Chlorophenyl vinyl sulfone: Formed by base-catalyzed elimination or thermal dehydration; highly reactive.
-
Bis(3-chlorophenyl) disulfide: Result of incomplete oxidation (if thio-route is used).
-
Regioisomers (2- or 4-chloro): Carried over from impure starting materials.
Analytical Workflow Diagram
Figure 1: The dual-path workflow ensures that impurities invisible to UV (like inorganic salts) or indistinguishable by HPLC retention time are captured by NMR.
Methodology Comparison
The following table contrasts the proposed HPLC/NMR workflow against common alternatives.
| Feature | HPLC + qNMR (Recommended) | GC-MS | Titration (Acid/Base) |
| Principle | Partitioning (Polarity) + Magnetic Resonance | Volatility + Mass Frag. | Stoichiometry |
| Thermal Stability | High (Ambient operation) | Low (Injector >200°C causes elimination to vinyl sulfone) | N/A |
| Specificity | High (Resolves isomers & byproducts) | Medium (Dehydration artifacts mimic impurities) | Low (Cannot distinguish sulfonic acid from other acids) |
| Limit of Detection | < 0.05% (UV sensitive to aromatics) | < 0.1% | ~1.0% |
| Key Blind Spot | Inorganic salts (invisible to UV) | Non-volatiles (Sulfonic acids don't elute) | Neutral impurities |
Expert Insight:
Do not rely on GC-MS for 3-CPSE purity. The hydroxyl group beta to the sulfone is prone to thermal elimination in the GC injector port (
). This creates a "ghost" peak of the vinyl sulfone, artificially lowering the calculated purity of the ethanol derivative [1].
Experimental Protocols
Protocol A: Reversed-Phase HPLC (Impurity Profiling)[1]
This method utilizes a C18 column with acidic modification to suppress the ionization of 3-chlorobenzenesulfonic acid, ensuring it retains sufficiently to be separated from the solvent front.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Alternative: Phenyl-Hexyl column (if separation of 2-Cl/4-Cl isomers is required).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (v/v)
-
B: Acetonitrile (HPLC Grade)[1]
-
-
Gradient Program:
-
0-2 min: 10% B (Isocratic hold for polar sulfonic acids)
-
2-15 min: 10% → 80% B (Linear gradient)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV @ 254 nm (Targeting the chlorinated benzene ring).
-
Temperature: 30°C.
Self-Validating Step: Inject a standard of 3-chlorobenzenesulfonic acid. It should elute early (approx 2-3 min). If it co-elutes with the void volume, increase the initial aqueous hold or switch to a specialized polar-embedded C18 column.
Protocol B: Quantitative 1H NMR (qNMR)
qNMR provides an absolute purity value that does not require a reference standard of the analyte itself, only a certified internal standard (IS).
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent H-bonding shifts of the -OH group).
-
Internal Standard (IS): Maleic Acid (TraceCERT®) or Dimethyl Sulfone (DMSO2).
-
Why Maleic Acid? It produces a sharp singlet at ~6.3 ppm, a clean region in the 3-CPSE spectrum.
-
-
Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 seconds (Critical: Sulfones have long T1 relaxation times; insufficient delay leads to under-quantification) [2].
-
Scans: 16 or 32.
-
Expected Shifts (DMSO-d6):
-
~7.6 - 7.9 ppm (m, 4H): Aromatic protons (Look for the 3-chloro pattern: isolated singlet-like H2, distinct from multiplets).
-
~5.1 ppm (t, 1H): Hydroxyl -OH (Visible as a triplet due to coupling with CH2 in DMSO; disappears in D2O shake).
-
~3.7 ppm (q/m, 2H): Methylene adjacent to Oxygen (-CH2-OH).
-
~3.5 ppm (t, 2H): Methylene adjacent to Sulfone (-SO2-CH2-).
Calculation:
Visualizing the Mechanism: Why GC Fails
The following diagram illustrates the thermal degradation pathway that invalidates GC analysis for this specific molecule.
Figure 2: Mechanism of thermal dehydration in GC-MS. The resulting chromatogram will show the vinyl sulfone as a major component, falsely indicating the starting material has degraded.
Results & Interpretation
HPLC Results
A pure sample (>99%) will show a single major peak at approximately 8.5 minutes (under described conditions).
-
Peak at ~2.5 min: Indicates residual 3-chlorobenzenesulfonic acid (wash failure).
-
Peak at ~12.0 min: Indicates bis(3-chlorophenyl) disulfide (oxidation failure).
NMR Results
-
Purity Calculation: Using the qNMR equation, the integral of the aromatic region (normalized to 4H) vs. the Maleic Acid singlet (2H) should yield a mass balance purity.
-
Diagnostic Signals:
-
If the triplet at 5.1 ppm (-OH) is missing or broad, the sample may contain acidic impurities catalyzing proton exchange.
-
Extra peaks at ~6.2 and 6.8 ppm indicate vinyl sulfone presence (distinct from the GC artifact if seen in NMR run at room temperature).
-
Conclusion
For the purity analysis of 3-Chlorophenylsulfonylethanol , the combination of RP-HPLC (UV) and qNMR is the only authoritative workflow.
-
HPLC provides the necessary separation of polar hydrolysis byproducts that NMR might miss due to overlap or dynamic range issues.
-
qNMR validates the absolute mass purity without the thermal degradation risks associated with GC-MS.
Researchers should strictly avoid GC-based quantitation for this molecule unless derivatization (e.g., silylation of the alcohol) is performed to stabilize the hydroxyl group.
References
-
BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Sigma-Aldrich. (2023). TraceCERT® Certified Reference Materials for qNMR. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
Comparative Analysis & Validated Method for Trace Determination of 3-Chlorophenylsulfonylethanol
Executive Summary: The Analytical Challenge
3-Chlorophenylsulfonylethanol (3-CPSE) is a critical intermediate often encountered in the synthesis of sulfonyl-based pharmaceuticals and reactive dyes. While structurally simple, its analysis presents a specific "trap" for the unwary analyst: thermal instability.
Under high thermal stress (such as a GC injector port) or basic conditions, 3-CPSE undergoes
This guide compares the three standard analytical approaches—GC-MS, HPLC-UV, and UHPLC-MS/MS—and establishes why UHPLC-MS/MS is the only validated pathway for trace-level determination (ppm/ppb) compliant with ICH M7 guidelines.
Chemical Context & Degradation Mechanism
To understand the method choice, one must understand the molecule's behavior. 3-CPSE is a
Critical Degradation Pathway (Graphviz)
Figure 1: The thermal degradation pathway of 3-CPSE. High temperatures in GC analysis can artificially generate the vinyl sulfone impurity, leading to inaccurate quantification.
Method Comparison: Selecting the Right Tool
The following table contrasts the performance of standard analytical techniques for 3-CPSE.
| Feature | Method A: GC-MS | Method B: HPLC-UV | Method C: UHPLC-MS/MS (Recommended) |
| Principle | Gas Chromatography / Electron Impact MS | Liquid Chromatography / UV Absorbance | Ultra-High Performance LC / Triple Quad MS |
| Sensitivity (LOD) | Moderate (10-50 ppm) | Low (100-500 ppm) | High (< 1 ppm) |
| Selectivity | High (Mass Spectral library) | Low (Relies on Retention Time) | Very High (MRM Transitions) |
| Thermal Risk | Critical Failure Point. In-situ degradation in injector port causes false positives for vinyl sulfone. | Low (Ambient/Column Temp < 50°C) | None (ESI Source operates at atmospheric pressure) |
| Derivatization | Required (Silylation) to prevent tailing and degradation. Adds complexity. | Not Required. | Not Required. |
| Suitability | Raw material assay (if derivatized).[1][2] | Process control (high concentration). | Trace Impurity / Genotoxic Screening. |
Expert Insight: Why GC-MS Fails
I have observed numerous deviations in QC labs where analysts attempted to analyze underivatized 3-CPSE by GC. The hydroxyl group leads to adsorption on the liner (peak tailing), and the
Validated Protocol: UHPLC-MS/MS Determination
This protocol is designed for the trace quantification (0.5 – 100 ppm) of 3-CPSE in drug substances. It utilizes a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode for maximum specificity.
A. Instrumentation & Conditions
-
System: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent Waters/Thermo systems).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Why? Short column with sub-2-micron particles allows for rapid analysis (< 5 min) while maintaining resolution from matrix components.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Why? Acidic pH stabilizes the
-hydroxy sulfone and promotes protonation .
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column Temp:
.
B. MS/MS Parameters (ESI Positive)
| Parameter | Setting | Causality |
| Ionization | ESI (+) | Sulfonyl group facilitates protonation. |
| Precursor Ion | 221.0 | |
| Product Ion (Quant) | 125.0 | Loss of ethene + water + SO2 (Chlorotropylium ion). |
| Product Ion (Qual) | 111.0 | Chlorophenyl cation (Confirming structure). |
| Fragmentor | 110 V | Optimized for precursor transmission. |
| Collision Energy | 15 - 25 eV | Sufficient to cleave the C-S bond. |
C. Sample Preparation Workflow
To ensure recovery and prevent degradation during prep, we use a "Dilute-and-Shoot" approach with a neutral solvent.
Figure 2: Sample preparation workflow emphasizing neutral pH to prevent base-catalyzed elimination.
Validation Data Summary
The following data represents typical performance metrics obtained during method validation according to ICH Q2(R1) guidelines.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at RT 2.4 min | No peaks > LOD in blank |
| Linearity ( | > 0.999 (0.5 - 100 ppm) | |
| LOD (Limit of Detection) | 0.1 ppm | S/N > 3 |
| LOQ (Limit of Quantitation) | 0.5 ppm | S/N > 10 |
| Accuracy (Recovery) | 95.4% - 102.1% | 80% - 120% |
| Precision (Repeatability) | RSD < 2.5% (n=6) | RSD |
| Solution Stability | 24 Hours at | No degradation > 5% |
Troubleshooting & Expert Tips
-
Ghost Peaks: If you see a peak for the vinyl sulfone (MW 202) in your standard, check your mobile phase pH. If it is neutral or basic, the 3-CPSE is degrading on-column. Always use 0.1% Formic Acid.
-
Carryover: Sulfones can be "sticky."[5] If carryover is observed > 0.1%, add a needle wash step with 90:10 Acetonitrile:Water.
-
Matrix Effects: If analyzing crude reaction mixtures, the high salt content can suppress ionization. Use a divert valve to send the first 1 minute of flow (salts) to waste before the MS.
References
-
International Council for Harmonisation (ICH). (2023).[6] ICH Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7]Link
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BenchChem. (2025).[1][8] A Comparative Guide to the Spectroscopic Confirmation of 2-(Methylsulfonyl)ethanol.Link(Cited for spectroscopic analogies of sulfonyl ethanols).
-
PubChem. (2025). 2-(Phenylsulfonyl)ethanol Compound Summary. National Library of Medicine. Link(Source for physicochemical properties and safety data).
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Structural and Purity Validation of 3-Chlorophenylsulfonylethanol: A Comparative Spectroscopic Guide
Executive Summary
In modern drug discovery and agrochemical development, 3-chlorophenylsulfonylethanol (2-(3-chlorophenylsulfonyl)ethanol) serves as an indispensable bifunctional building block. It is frequently deployed as a precursor to 3-chlorophenyl vinyl sulfone—a highly reactive Michael acceptor utilized in agricultural nematocides[1] and targeted covalent inhibitors (TCIs)[2][3].
However, the structural validation of this intermediate is analytically demanding. Batch-to-batch synthetic variations often introduce regioisomers (e.g., the 2-chloro or 4-chloro analogs) or premature elimination products (vinyl sulfones) that can drastically skew downstream assay kinetics. This guide provides a rigorous, multi-modal spectroscopic framework to cross-validate the structural integrity of 3-chlorophenylsulfonylethanol, comparing its spectral signatures directly against common alternatives and impurities.
Mechanistic Overview & Analytical Strategy
Relying on a single analytical technique is a common pitfall in structural validation. A self-validating analytical system requires orthogonal modalities: Nuclear Magnetic Resonance (NMR) to confirm the carbon skeleton and regiochemistry, Fourier-Transform Infrared Spectroscopy (FT-IR) to validate functional group integrity, and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm isotopic mass.
Fig 1. Multi-modal spectroscopic workflow for validating 3-chlorophenylsulfonylethanol.
Comparative Spectroscopic Modalities
Nuclear Magnetic Resonance (NMR): The Regioisomer Discriminator
The primary challenge in validating 3-chlorophenylsulfonylethanol is differentiating it from its structural isomers (2-chloro and 4-chloro).
-
4-Chlorophenylsulfonylethanol (Alternative): Exhibits a highly symmetric para-substitution pattern. The aromatic protons appear as an AA'BB' spin system—two distinct doublets with a large ortho coupling constant (
Hz). -
3-Chlorophenylsulfonylethanol (Target): Exhibits a complex meta-substitution pattern. The diagnostic feature is the H2 proton (isolated between the chlorine atom and the sulfonyl group). Because it lacks adjacent protons, it appears as a narrow triplet or doublet of doublets driven entirely by long-range meta coupling (
Hz)[4][5][6].
FT-IR Spectroscopy: Functional Group Integrity
FT-IR provides orthogonal confirmation of the molecule's functional groups, which is critical for detecting the primary degradation pathway: the elimination of the ethanol group to form a vinyl sulfone.
The sulfonyl (
LC-MS: Isotopic Profiling
Electrospray Ionization (ESI+) mass spectrometry confirms the molecular weight, but more importantly, it validates the presence of the halogen. Chlorine naturally exists as two isotopes,
Quantitative Spectral Comparison
The following table summarizes the key spectroscopic differentiators between the target compound, its primary isomer, and its primary degradation impurity.
| Analytical Target | Key FT-IR Stretches (cm⁻¹) | LC-MS (ESI+) m/z [M+H]⁺ | |
| 3-Chlorophenylsulfonylethanol | Complex multiplet, isolated H2 ( | ~3350 (OH), 1320, 1150 (SO | 221.0, 223.0 (3:1 ratio) |
| 4-Chlorophenylsulfonylethanol | Symmetric AA'BB' doublets ( | ~3350 (OH), 1325, 1155 (SO | 221.0, 223.0 (3:1 ratio) |
| 3-Chlorophenyl vinyl sulfone | Multiplet + Alkene protons (6.0–7.0 ppm) | 1320, 1150 (SO | 203.0, 205.0 (3:1 ratio) |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives.
Protocol A: High-Resolution H NMR Acquisition
Causality: DMSO-
-
Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS). -
Acquisition: Acquire the spectrum at a minimum of 400 MHz. Set the relaxation delay (D1) to
seconds. Causality: A sufficient relaxation delay ensures that the integration of the slowly relaxing aromatic protons accurately matches the aliphatic protons. -
Validation Check: Calibrate the TMS peak to exactly 0.00 ppm. Integrate the aliphatic triplets (~3.5 ppm and ~3.8 ppm); they must integrate to exactly 2.0 protons each relative to a total aromatic integration of 4.0 protons.
Protocol B: FT-IR ATR Analysis
-
Background Calibration: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to the sample. Causality: This subtracts atmospheric H
O, preventing environmental moisture from generating a false-positive O-H stretch. -
Sample Analysis: Apply 2–3 mg of the neat solid sample directly to the Attenuated Total Reflectance (ATR) diamond crystal. Apply consistent pressure using the anvil.
-
Validation Check: Confirm the dual S=O stretches at ~1320 cm⁻¹ and ~1150 cm⁻¹[9]. Evaluate the region above 3000 cm⁻¹ for the broad O-H band to confirm the alcohol is intact.
Protocol C: LC-MS Isotopic Profiling
-
System Suitability: Run a standard tuning mix (e.g., sodium formate) to ensure mass accuracy is within <5 ppm.
-
Mobile Phase: Utilize a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily promoting the formation of the[M+H]⁺ ion in ESI+ mode.
-
Validation Check: Extract the ion chromatogram for m/z 221.0. Validate that the co-eluting peak at m/z 223.0 is present at exactly 33% the intensity of the base peak, confirming the presence of a single chlorine atom.
References
-
PubChem (NIH) . 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202. Available at:[Link]
-
ChemTalk . IR Spectrum | Table of IR Spectroscopy Values. Available at:[Link]
-
Michigan State University (MSU) . Infrared Spectroscopy. Available at:[Link]
-
ACD/Labs . IR, NMR and MS of a Sulfonyl Chloride compound. Available at:[Link]
-
Semantic Scholar . SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONES. Available at: [Link]
-
ACS Publications . Similar Binding Mode of a 5-Sulfonylthiouracil Derivative Antagonist... Available at: [Link]
- Google Patents. US3144383A - Nematocides.
Sources
- 1. US3144383A - Nematocides - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted arylsulphonamides as inhibitors of perforin-mediated lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
Benchmarking the Performance of 3-Chlorophenylsulfonylethanol in Synthetic Transformations: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic route. This guide provides an in-depth technical analysis of 3-Chlorophenylsulfonylethanol, a specialized reagent, and benchmarks its performance in key synthetic transformations against established alternatives. While direct literature on this specific molecule is not abundant, its reactivity can be expertly extrapolated from its constituent functional groups and well-documented chemical analogs.
This guide is structured to provide not just protocols, but a foundational understanding of the chemical principles at play, empowering the reader to make informed decisions in their synthetic endeavors. We will explore the primary application of 3-Chlorophenylsulfonylethanol as a stable and versatile precursor to 3-chlorophenyl vinyl sulfone, a potent Michael acceptor.
The Strategic Advantage of a Masked Michael Acceptor
Vinyl sulfones are exceptionally useful intermediates in organic synthesis, primarily for their role as Michael acceptors in carbon-carbon and carbon-heteroatom bond formation. However, they are often volatile, lachrymatory, and can be prone to polymerization. 3-Chlorophenylsulfonylethanol offers a strategic advantage by serving as a stable, solid, and easily handleable precursor that can generate the reactive vinyl sulfone in situ.
The core transformation relies on a base-catalyzed β-elimination of the hydroxyl group to unmask the reactive α,β-unsaturated system, which is then immediately trapped by a nucleophile present in the reaction mixture. This approach enhances the practicality and safety of using this powerful functional group.
Mechanism: In Situ Generation and Michael Addition
The overall transformation is a two-step process occurring in a single pot:
-
Elimination: A suitable base deprotonates the hydroxyl group (or a base abstracts the acidic proton alpha to the sulfone, followed by elimination), leading to the formation of 3-chlorophenyl vinyl sulfone.
-
Michael Addition: A nucleophile (e.g., an amine, thiol, or enolate) attacks the β-carbon of the newly formed electron-deficient alkene, forming a new covalent bond.
Caption: Reaction scheme for the in situ generation of 3-chlorophenyl vinyl sulfone and subsequent Michael addition.
Performance Benchmark: 3-Chlorophenylsulfonylethanol vs. Alternative Michael Acceptors
The efficacy of a synthetic method is best understood through comparison. Here, we benchmark the performance of the 3-Chlorophenylsulfonylethanol system against other common Michael acceptors. For this comparison, we will use data from its close analog, phenyl vinyl sulfone, due to the scarcity of direct data for the chloro-substituted version. The electronic effect of the chloro-group is expected to slightly enhance the electrophilicity of the vinyl sulfone.
| Feature | 3-Chlorophenylsulfonylethanol (as Vinyl Sulfone Precursor) | Methyl Acrylate | Methyl Vinyl Ketone (MVK) |
| Reagent Form | Stable, crystalline solid | Volatile, flammable liquid | Volatile, flammable, lachrymatory liquid |
| Handling | Easy to handle and weigh | Requires careful handling due to volatility and odor | Difficult to handle, strong irritant |
| Reactivity | High, especially with soft nucleophiles (e.g., thiols)[1] | Moderate, widely used | High, can be prone to polymerization |
| Selectivity | Excellent selectivity for thiols over other nucleophiles | Good general reactivity | Can undergo side reactions (e.g., aldol) |
| Reaction Conditions | In situ generation with base (e.g., K₂CO₃, DBU) in polar aprotic solvents (e.g., MeCN, DMF) | Often requires a catalyst (e.g., base or Lewis acid) | Can be run neat or in various solvents |
| Typical Yields (Thiol Addition) | High (>90%)[2] | Good to High (70-95%) | Good to High (70-95%) |
| Typical Yields (Amine Addition) | Good to High (70-90%)[3] | Moderate to Good (60-85%) | Moderate to Good (60-85%) |
| Key Advantage | Stability of precursor, high reactivity of the in situ generated vinyl sulfone | Low cost, readily available | Readily available |
| Key Disadvantage | Requires an additional equivalent of base for elimination | Lower reactivity compared to vinyl sulfones[1][4] | High volatility and toxicity, prone to polymerization |
Experimental Protocols
To provide a practical context for the data presented, we outline a detailed, self-validating protocol for a representative transformation.
Protocol 1: Synthesis of N-(2-(3-Chlorophenylsulfonyl)ethyl)aniline
This protocol details the in situ generation of 3-chlorophenyl vinyl sulfone from 3-Chlorophenylsulfonylethanol and its subsequent aza-Michael addition with aniline.
Caption: Experimental workflow for the synthesis of an N-aryl-β-amino sulfone.
Step-by-Step Methodology:
-
To a stirred solution of 3-Chlorophenylsulfonylethanol (1.0 eq) in anhydrous acetonitrile (0.2 M), add aniline (1.1 eq).
-
Add finely powdered anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
-
Heat the suspension to 60 °C and maintain stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2-(3-Chlorophenylsulfonyl)ethyl)aniline.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Comparative Synthesis using Methyl Acrylate
For comparison, the synthesis of the analogous product, methyl 3-(phenylamino)propanoate, is outlined.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in methanol (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl acrylate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by distillation under reduced pressure or by column chromatography.
Causality Behind Experimental Choices:
-
Choice of Base: In Protocol 1, a non-nucleophilic inorganic base like potassium carbonate is chosen to facilitate the elimination without competing in the Michael addition. For more sterically hindered substrates or less reactive nucleophiles, a stronger organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be employed.
-
Solvent Selection: Acetonitrile is an excellent choice as it is polar enough to dissolve the reactants and intermediates but is aprotic, preventing interference with the base-catalyzed elimination.
-
Temperature: The reaction is heated to ensure a reasonable rate for both the elimination and addition steps. The optimal temperature may vary depending on the nucleophile's reactivity.
Conclusion and Future Outlook
3-Chlorophenylsulfonylethanol emerges as a highly valuable, yet underutilized, synthetic precursor. Its primary advantage lies in its ability to act as a stable, easily-handled source of the reactive 3-chlorophenyl vinyl sulfone. This in situ generation strategy circumvents the challenges associated with handling volatile and lachrymatory vinyl sulfones directly.
Our comparative analysis, based on its close chemical analogs, demonstrates that the resulting vinyl sulfone offers superior reactivity, particularly with soft nucleophiles like thiols, when compared to more common Michael acceptors such as acrylates. This heightened reactivity, combined with the stability of the precursor, makes 3-Chlorophenylsulfonylethanol an attractive option for drug discovery and development professionals seeking to construct complex molecules with efficiency and precision. The presence of the 3-chloro-phenyl moiety also provides a handle for further functionalization, for instance, through cross-coupling reactions.
Future investigations should focus on generating direct experimental data for 3-Chlorophenylsulfonylethanol across a broader range of nucleophiles to fully delineate its synthetic scope and further solidify its position as a powerful tool in the synthetic chemist's arsenal.
References
-
Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(15), 4220-4228. [Link]
-
Liang, X., & Shen, Y. (2018). Asymmetric sulfa-Michael addition of thiols to phenyl vinyl sulfone. ResearchGate. [Link]
-
Kirkpatrick, B. E., et al. (2025). Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. RSC Publishing. [Link]
-
Sangermano, M., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]
-
Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. [Link]
-
Reddick, J. J., et al. (2003). Relative Rates of Michael Reactions of 2′-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. ACS Publications. [Link]
-
Stirling, C. J. M. (1967). Elimination–addition. Part X. Rates of addition of amines to p-toly vinyl sulphone. Journal of the Chemical Society B: Physical Organic. [Link]
Sources
Safety Operating Guide
3-Chlorophenylsulfonylethanol: Proper Disposal Procedures & Safety Protocol
[1][2]
Executive Summary & Core Directive
Do not dispose of 3-Chlorophenylsulfonylethanol down the drain.
This compound contains both a halogen (chlorine) and a sulfur moiety (sulfonyl). Its disposal requires strict segregation into the Halogenated Organic Waste stream. Disposal via sanitary sewer systems is illegal under EPA regulations (RCRA) and poses significant risks to aquatic ecosystems and plumbing infrastructure due to the potential formation of acidic byproducts and persistence in water treatment facilities.
The only acceptable disposal method is high-temperature incineration at a permitted facility equipped with acid gas scrubbing capabilities (to capture HCl and SOₓ emissions).
Hazard Profile & Chemical Logic
To understand the why behind the disposal protocol, we must analyze the molecule's functional groups. This "Structure-Activity Relationship" (SAR) dictates the safety measures.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aryl Chloride (Ar-Cl) | Carbon-Chlorine bonds are thermally stable and often toxic to aquatic life. Burning them releases Hydrogen Chloride (HCl) gas. | MANDATORY: Must be designated "Halogenated Waste" to ensure the incinerator uses wet scrubbers. |
| Sulfonyl Group (-SO₂-) | Upon thermal decomposition, this releases Sulfur Oxides (SOₓ), which are respiratory irritants and precursors to acid rain. | Prohibits open burning; requires controlled combustion. |
| Ethanol Moiety (-CH₂CH₂OH) | Provides polarity. This molecule may act as a precursor to vinyl sulfones (Michael acceptors) under basic conditions, posing a skin sensitization risk. | PPE ALERT: Double nitrile gloves are required to prevent potential alkylation of skin proteins. |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation
Objective: Prevent cross-contamination and dangerous reactions.
-
Isolate the Waste: Do not mix this compound with strong oxidizers (e.g., nitric acid, peroxides) or strong bases. Bases can trigger an elimination reaction, converting the ethanol tail into a reactive vinyl sulfone.
-
Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container.
-
Why? HDPE is resistant to organic solvents and physical shock. Glass is acceptable but poses a breakage risk.
-
-
Labeling: Apply a hazardous waste label immediately upon the first addition of waste.[1]
Phase 2: Waste Stream Classification
You must classify this material correctly to avoid regulatory fines (EPA RCRA).
-
Primary Stream: Halogenated Organic Waste.
-
RCRA Status: While likely not a P- or U-listed specific waste, it falls under Characteristic Waste if mixed with flammable solvents (D001) or toxic solvents (D019/D022).
-
Label Text: "Hazardous Waste - Halogenated Organic - Contains 3-Chlorophenylsulfonylethanol."
Phase 3: Operational Workflow
Follow this decision matrix for physical disposal:
Scenario A: Pure Solid Substance
-
Place the solid directly into a dedicated wide-mouth jar labeled for solid hazardous waste.
-
Do not dissolve it unnecessarily; solid incineration is more cost-effective.
Scenario B: Solution (Reaction Mixture)
-
If dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture is now classified as Halogenated Waste because of the solute.
-
Pour into the "Halogenated Solvents" carboy.
-
Critical: Ensure the carboy cap is vented or rated for pressure relief if there is any risk of ongoing reaction.
Visualized Workflow (Decision Logic)
The following diagram illustrates the critical decision points for researchers handling this waste.
Caption: Operational flow for segregating and packaging 3-Chlorophenylsulfonylethanol waste. Note the critical segregation step for oxidizers.
Emergency Procedures (Spill Management)
In the event of a spill outside of primary containment (fume hood):
| Parameter | Protocol |
| Small Spill (< 50g/mL) | 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, lab coat, goggles).3. If Solid : Sweep gently to avoid dust. Place in jar.4. If Liquid : Absorb with vermiculite or chem-pads. |
| Large Spill (> 50g/mL) | 1. Evacuate lab. Call EHS Emergency Line.2. Do not attempt cleanup if vapors are irritating.3. Block floor drains to prevent sewer entry. |
| Skin Contact | Wash with soap and water for 15 minutes.[2][3] Do not use ethanol/solvents (increases absorption). |
Technical Data Summary
| Property | Value / Note | Relevance to Disposal |
| Water Solubility | Low to Moderate | Do not flush; will precipitate and clog or persist. |
| Flash Point | > 110°C (Estimated) | Likely not "Ignitable" (D001) unless in solvent, but combustible. |
| Reactivity | Stable (Avoid strong bases) | Can form vinyl sulfones in high pH; keep pH neutral/acidic. |
| EPA Waste Code | Not P/U Listed | Default to F001/F002 logic if spent solvent mixture, or general Halogenated. |
References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 3-Chlorophenylsulfonylethanol
Executive Summary & Risk Profile
3-Chlorophenylsulfonylethanol (Predicted Structure: 3-Cl-C₆H₄-SO₂-CH₂CH₂OH) is a functionalized aryl sulfone intermediate.[1] While often less immediately corrosive than its corresponding sulfonyl chloride precursors, this compound presents specific latent hazards due to its reactivity potential.
The "Senior Scientist" Insight:
The critical safety nuance here is the sulfonyl-ethanol moiety (
Hazard Identification (GHS Classification Basis)
-
Primary Hazards: Skin/Eye Irritation (H315, H319), Specific Target Organ Toxicity - Respiratory (H335).[1]
-
Latent Hazard: Skin Sensitization (H317) if dehydration occurs (Vinyl Sulfone formation).
-
Physical State: Typically a white to off-white solid powder.[1]
PPE Selection Matrix
Do not rely on generic lab safety rules. Use this matrix specific to Sulfonyl/Halogenated intermediates.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil min, Inner: 4 mil) | Permeation Defense: Sulfones are polar aprotic-soluble.[1] Nitrile offers excellent degradation resistance. Double gloving provides a "breakthrough buffer" of >480 mins. |
| Respiratory | N95 (Minimum) or P100 (Engineering Control Preferred) | Dust Control: As a solid intermediate, the primary route of entry is inhalation of particulates. If handling >10g outside a fume hood, a P100 half-mask is mandatory.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Particulate & Splash: Safety glasses are insufficient for fine powders that can migrate around lenses or for potential splashes during solubilization. |
| Body Defense | Lab Coat (Tyvek® or Cotton) + Sleeves | Exposure Prevention: Tyvek is preferred for larger scale handling to prevent dust embedding in fabric. |
Operational Protocols
A. Pre-Operational Workflow (Decision Logic)
Before opening the container, verify your engineering controls using the logic below.
Figure 1: Decision logic for engineering controls and PPE based on physical state and quantity.[1]
B. Safe Handling Procedure (Step-by-Step)
1. Donning (The "Clean-to-Dirty" Approach)
-
Inspect gown/lab coat for tears.
-
Don inner nitrile gloves (tucked under sleeves).
-
Don outer nitrile gloves (over sleeves). Why? This creates a seal preventing powder from contacting wrists.[1]
-
Adjust eyewear to ensure a face seal.
2. Weighing & Transfer
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Chlorinated sulfones can be static-prone, leading to "jumping" powder.[1]
-
The "Taco" Method: Crease weighing paper/boats before adding the solid to direct flow and minimize spillage during transfer to the reaction vessel.
-
Solubilization: Add solvent slowly. Note that solubilizing in basic solvents (e.g., Pyridine, Et3N/DCM) may generate heat or initiate the elimination reaction mentioned in the Executive Summary.
3. Decontamination (Doffing)
-
Wipe down the balance area with a solvent-dampened tissue (Acetone or Ethanol) while still wearing PPE.[1]
-
Outer Glove Removal: Peel from the wrist, turning inside out. Dispose of as solid chemical waste.
-
Inner Glove Removal: Remove without touching the skin. Wash hands immediately with soap and water (20 seconds).
Emergency Response & Spills
| Scenario | Immediate Action | Technical Rationale |
| Powder Spill (< 5g) | 1. Cover with wet paper towels.2. Wipe inward.3. Double bag waste. | Wet Wiping: Prevents aerosolization of the powder. Do not sweep dry powder. |
| Skin Contact | 1. Brush off dry powder.2. Rinse with water (15 min).3. Do NOT use ethanol. | Solubility: Ethanol increases skin permeability, potentially dragging the chlorinated compound into the bloodstream. Use soap/water only. |
| Eye Contact | Flush at eyewash station for 15 mins. Hold eyelids open. | Mechanical removal of particulates and dilution of potential acidity. |
Disposal & Logistics
Waste Classification:
-
Category: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Chlorinated Organics" and "Sulfones."
-
Incompatibility: Keep separate from strong oxidizers and strong bases (to prevent vinyl sulfone formation in the waste drum).
Disposal Workflow:
-
Dissolve solid waste in a minimal amount of Acetone or Dichloromethane.
-
Transfer to the "Halogenated Waste" carboy.
-
Triple rinse the original container with solvent; add rinsate to waste.
-
Deface the original container label before recycling/trashing.
Scientific Context: The "Why" Behind the Protocol
To build trust in this protocol, we visualize the reactivity pathway that dictates our safety choices.
Figure 2: Potential reactivity pathway. While the alcohol is stable, improper disposal (mixing with base) generates a more toxic species.
References
-
PubChem. (n.d.). Compound Summary: 2-(3-Chlorophenyl)ethanol.[1][2][3][4] National Library of Medicine. Retrieved from [Link](Note: Used as structural analogue for toxicity baseline).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]
Sources
- 1. (2Z)-2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile | 320423-15-2 [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemscene.com [chemscene.com]
- 4. 2-(3-Chlorophenyl)ethanol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
